(R)-Propionyl-d3 Carnitine Chloride
Beschreibung
Eigenschaften
Molekularformel |
C₁₀H₁₇D₃ClNO₄ |
|---|---|
Molekulargewicht |
256.74 |
Synonyme |
(2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxopropoxy-d3)-1-propanaminium Chloride; _x000B_(-)-Propionylcarnitine-d3; L-Carnitine-d3 Propionyl Ester; Dromos-d3; L-Propionylcarnitine-d3; Levocarnitine-d3 Propionate Hydrochloride; ST 261; |
Herkunft des Produkts |
United States |
A Technical Guide to Deuterated Propionylcarnitine in Cellular Metabolism Research
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the role and application of deuterated propionylcarnitine in cellular metabolism research. We will explore the core principles of stable isotope tracing, detailed experimental workflows, and the scientific rationale behind its use in elucidating complex metabolic pathways.
Introduction: The Significance of Propionyl-CoA and the Need for Tracing
Propionyl-coenzyme A (propionyl-CoA) is a critical intermediate in cellular metabolism, situated at the crossroads of several major catabolic pathways. It is primarily generated from the breakdown of odd-chain fatty acids and the catabolism of specific amino acids, including valine, isoleucine, methionine, and threonine.[1][2] The metabolic fate of propionyl-CoA is vital for cellular energy homeostasis, as it is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[2][3][4]
However, the accumulation of propionyl-CoA can be toxic, leading to mitochondrial dysfunction by inhibiting key enzymes like the pyruvate dehydrogenase complex (PDHc) and respiratory chain complexes.[5][6] This disruption in mitochondrial energy metabolism is a key factor in the pathology of inherited metabolic disorders such as propionic acidemia.[5][7][8][9]
To study the dynamic flux through these pathways and understand how they are altered in disease states, a reliable tracer is required. This is where deuterated propionylcarnitine comes into play.
Core Principles: Stable Isotope Tracing with Deuterated Analogs
Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system.[10] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and safe for a wide range of applications.[11]
The core principle involves introducing a substrate labeled with a heavy isotope into cells or organisms. As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By using mass spectrometry, we can distinguish between the labeled (heavy) and unlabeled (light) versions of these metabolites, allowing for the precise measurement of metabolic flux.[10][12]
Why Deuterated Propionylcarnitine?
-
Cell Permeability: Propionyl-CoA itself cannot easily cross mitochondrial or cell membranes.[13] However, its carnitine ester, propionylcarnitine, readily traverses these membranes.[13] This allows deuterated propionylcarnitine, when supplied exogenously, to enter the cell and its mitochondria.
-
Metabolic Activation: Once inside the mitochondria, the deuterated propionyl group is transferred back to coenzyme A, forming deuterated propionyl-CoA. This allows the tracer to enter the endogenous metabolic pathways.
-
Minimal Isotope Effect: Deuterium is heavier than hydrogen, which can sometimes alter reaction rates (a kinetic isotope effect). However, for many metabolic tracing applications, this effect is minimal and can be accounted for in experimental design.[11]
Key Research Applications
The use of deuterated propionylcarnitine as a tracer enables the investigation of several key areas of cellular metabolism:
-
Fatty Acid and Amino Acid Catabolism: It allows for the direct measurement of the flux from propionyl-CoA to succinyl-CoA, providing insights into the efficiency of odd-chain fatty acid and specific amino acid breakdown.[1][3]
-
Mitochondrial Function and Dysfunction: In diseases like propionic acidemia, where the enzyme propionyl-CoA carboxylase (PCC) is deficient, tracing studies can quantify the extent of the metabolic block and explore the activity of alternative detoxification pathways.[7][8]
-
Drug Discovery and Development: It can be used to assess the efficacy of therapeutic interventions aimed at improving propionyl-CoA metabolism or mitigating its toxicity.
-
Epigenetics and Post-Translational Modifications: Recent research has shown that propionyl-CoA can be a substrate for histone propionylation, an epigenetic modification that can alter gene expression.[14] Deuterated tracers can help elucidate the dynamics of these modifications.
Experimental Workflow: From Cell Culture to Data Analysis
A typical metabolic tracing experiment using deuterated propionylcarnitine involves several key stages.
Figure 1. Experimental workflow for metabolic tracing.
Step-by-Step Protocol: Cell Culture Labeling
-
Cell Seeding: Plate cells (e.g., primary hepatocytes, iPSC-derived cardiomyocytes) at a desired density and allow them to adhere and reach the desired confluency.
-
Medium Preparation: Prepare the experimental medium. This is often a base medium (e.g., DMEM) with serum, but without unlabeled carnitine or the amino acids that generate propionyl-CoA, to maximize tracer incorporation.
-
Tracer Introduction: Add deuterated propionylcarnitine (e.g., D3-propionylcarnitine) to the medium at a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells with the tracer-containing medium for a specific duration (a time course from 1 to 24 hours is common) to allow for the tracer to be taken up and metabolized.
Step-by-Step Protocol: Metabolite Extraction
-
Quenching: To halt all enzymatic activity instantly, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add an ice-cold extraction solvent, typically an 80:20 methanol:water solution.
-
Cell Lysis: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for analysis.
Step-by-Step Protocol: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for acylcarnitine profiling due to its sensitivity and specificity.[15][16][17][18]
-
Chromatographic Separation: Inject the metabolite extract onto a reverse-phase C18 column to separate the acylcarnitines based on their hydrophobicity.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the light (unlabeled) and heavy (deuterated) forms of propionylcarnitine and downstream metabolites like succinyl-CoA (often measured via its carnitine ester, succinylcarnitine). The characteristic fragmentation of acylcarnitines produces a prominent product ion at m/z 85.[15]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propionylcarnitine (Light) | 218.1 | 85.1 |
| D3-Propionylcarnitine (Heavy) | 221.1 | 85.1 |
| Succinylcarnitine (Light) | 262.1 | 85.1 |
| D-labeled Succinylcarnitine | Varies based on label | 85.1 |
Table 1: Example MRM transitions for light and heavy acylcarnitines.
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is the peak area for each light and heavy isotopologue. From this data, the fractional enrichment can be calculated:
Fractional Enrichment = [Peak Area (Heavy)] / ([Peak Area (Heavy)] + [Peak Area (Light)])
A high fractional enrichment in downstream metabolites like succinylcarnitine indicates a high metabolic flux through the pathway. By comparing this enrichment across different experimental conditions (e.g., control vs. disease model), researchers can quantify changes in metabolic activity.
Visualizing the Metabolic Pathway
The following diagram illustrates the central role of propionyl-CoA and how deuterated propionylcarnitine traces its entry into the TCA cycle.
Figure 2. Tracing propionyl-CoA metabolism.
Conclusion and Future Directions
Deuterated propionylcarnitine is an invaluable tool for dissecting the complexities of cellular metabolism. By enabling the precise measurement of metabolic flux, it provides a window into the dynamic processes that underpin cellular health and disease. Future applications will likely involve combining stable isotope tracing with other 'omics' technologies, such as proteomics and transcriptomics, to create a more integrated understanding of metabolic regulation. This approach holds significant promise for identifying novel therapeutic targets and developing more effective treatments for metabolic disorders.
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Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available from: [Link]
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Schwab, M. A., et al. (2006). Secondary mitochondrial dysfunction in propionic aciduria: a pathogenic role for endogenous mitochondrial toxins. The Biochemical journal. Available from: [Link]
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Reactome. (n.d.). Propionyl-CoA catabolism. Retrieved March 12, 2024, from [Link]
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Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Biomedical optics express. Available from: [Link]
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Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE. Available from: [Link]
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Kurosawa, K., et al. (2016). Recent advances in engineering propionyl-CoA metabolism for microbial production of value-added chemicals and biofuels. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]
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Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PubMed. Available from: [Link]
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Manoli, I., et al. (2021). Mitochondrial Dysfunction in Propionic Acidemia: A Case-Report and Review of the Literature. JIMD reports. Available from: [Link]
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USMLE Strike. (n.d.). Propionic Acid Pathway. Retrieved March 12, 2024, from [Link]
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SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved March 12, 2024, from [Link]
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Chapman, K. A., et al. (2019). Propionyl-CoA carboxylase – A review. Molecular genetics and metabolism. Available from: [Link]
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Shchelochkov, O. A., et al. (2018). Cardiac Complications in Patients with Propionic Acidemia. Pediatric cardiology. Available from: [Link]
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Brass, E. P., & Scarrow, A. M. (1987). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. PubMed. Available from: [Link]
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Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Available from: [Link]
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ResearchGate. (n.d.). Mitochondrial catabolism of propionyl-CoA to succinyl-CoA. Retrieved March 12, 2024, from [Link]
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Yamborko, N., et al. (2026). Restoration of deuterium marker for multi-isotope mapping of cellular metabolic activity. Scientific Reports. Available from: [Link]
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ResearchGate. (2026). Restoration of deuterium marker for multi-isotope mapping of cellular metabolic activity. Retrieved March 12, 2024, from [Link]
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Brass, E. P., & Fennessey, P. V. (1990). Effects of propionate and carnitine on the hepatic oxidation of short- and medium-chain-length fatty acids. The Biochemical journal. Available from: [Link]
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ResearchGate. (n.d.). The metabolism of odd-chain fatty acid and propiogenic amino acids in the perfused hearts. Retrieved March 12, 2024, from [Link]
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ResearchGate. (n.d.). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by L-carnitine. Retrieved March 12, 2024, from [Link]
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Park, J., et al. (2022). Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation. Nature Communications. Available from: [Link]
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Milk Composition Database. (2020). Showing metabocard for Propionylcarnitine (BMDB0000824). Retrieved March 12, 2024, from [Link]
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MDPI. (2023). Genetic and Lifestyle-Related Factors Influencing Serum Hyper-Propionylcarnitine Concentrations and Their Association with Metabolic Syndrome and Cardiovascular Disease Risk. Retrieved March 12, 2024, from [Link]
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eScholarship. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Retrieved March 12, 2024, from [Link]
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Isotope Labeling Effects on Propionylcarnitine Stability in Biological Matrices: A Guide to Ensuring Analytical Accuracy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propionylcarnitine (C3) is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, such as propionic acidemia and methylmalonic aciduria.[1][2][3][4] Accurate quantification of propionylcarnitine in biological matrices like plasma, serum, and urine is paramount for clinical decisions. The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard (SIL-IS), such as d3-propionylcarnitine.[5][6] While SIL-ISs are designed to mimic the analyte's behavior to correct for matrix effects and sample preparation variability, this assumption of identical behavior is not always absolute.[7] This guide provides an in-depth examination of the factors affecting propionylcarnitine stability in biological samples and explores the nuanced effects of isotope labeling on analytical outcomes. We will dissect the causality behind experimental choices, provide validated protocols for stability assessment, and offer field-proven insights to ensure the integrity of quantitative bioanalysis.
Introduction: The Analytical Imperative for Propionylcarnitine
Propionylcarnitine is an acylcarnitine, an ester of carnitine and propionic acid. It is an intermediate in the catabolism of odd-chain fatty acids and several amino acids (isoleucine, valine, threonine, and methionine).[1][8] In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC).[3][4] A defect in this pathway leads to the accumulation of propionyl-CoA, which is then shunted to form propionylcarnitine for transport and excretion.[9] This makes its concentration in blood and urine a direct indicator of metabolic dysfunction.
The analytical challenge lies in the inherent nature of propionylcarnitine as a short-chain acylcarnitine. It is susceptible to chemical and enzymatic hydrolysis, which can compromise the accuracy of measurements if samples are not handled and stored correctly.
The Chemical and Enzymatic Stability of Propionylcarnitine
The stability of propionylcarnitine in a biological matrix is not absolute. Several factors can lead to its degradation, primarily through the hydrolysis of the ester bond, which liberates free carnitine and propionic acid.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis. Long-term storage of biological samples should always be at -80°C to minimize metabolic activity and chemical degradation.[10][11][12] Studies have shown that while acylcarnitines are stable for at least 330 days at -18°C, they begin to hydrolyze significantly if stored at room temperature for extended periods (>14 days).[13]
-
pH: The ester linkage in propionylcarnitine is most stable in a slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions can catalyze hydrolysis. This is a critical consideration during sample preparation, especially if derivatization steps are employed which often require acidic conditions.[14][15]
-
Enzymatic Activity: Biological matrices contain active esterases that can hydrolyze acylcarnitines. The rate of this enzymatic degradation can be significant if samples are left at room temperature for too long before processing and freezing.[16] Immediate freezing or processing on ice is crucial to quench this activity.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples is highly detrimental to metabolite stability. Each cycle can cause changes in sample pH and solute concentration, and potentially release enzymes from ruptured cells, accelerating degradation. It is best practice to aliquot samples into single-use volumes upon collection.[17]
Below is a diagram illustrating the primary degradation pathway for propionylcarnitine.
Caption: Hydrolysis of propionylcarnitine to free carnitine and propionic acid.
The Role and Nuances of Isotope-Labeled Internal Standards
The use of a SIL-IS is the cornerstone of modern quantitative mass spectrometry.[18][19][20] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N).[21] For propionylcarnitine, a common choice is d3-propionylcarnitine, where the three protons on the propionyl group's methyl are replaced with deuterium.
The core principle is that the SIL-IS is chemically identical to the analyte and will therefore behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[20] By adding a known amount of the SIL-IS to every sample at the beginning of the workflow, any loss of analyte during the process is mirrored by a proportional loss of the SIL-IS. This allows the ratio of the analyte response to the SIL-IS response to remain constant, ensuring accurate quantification despite variations.[22]
Isotope Effects: When "Identical" Isn't Identical
While the chemical properties are nearly identical, the increased mass from isotope labeling can sometimes lead to subtle differences in behavior, known as the "isotope effect".
-
Chromatographic Shift: The most common manifestation is a slight difference in chromatographic retention time. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is thought to be due to minor changes in the molecule's lipophilicity. If the analyte and its SIL-IS do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the matrix, which can compromise the accuracy of the measurement.[7]
-
Differential Stability: While often assumed to be identical, the stability of the analyte and SIL-IS can differ. The C-D bond is stronger than the C-H bond. While this typically makes deuterated compounds more stable against chemical or enzymatic degradation involving the cleavage of that specific bond, it does not significantly alter the stability of the distant ester bond in propionylcarnitine. However, it is a variable that must be experimentally verified and not merely assumed. Any differential degradation between the analyte and its SIL-IS will lead to inaccurate quantification.
Experimental Design for Stability Assessment
A self-validating protocol for assessing propionylcarnitine stability is essential. The goal is to challenge the analyte and its SIL-IS under conditions they might experience during sample collection, storage, and analysis.
Table 1: Recommended Storage Conditions for Biological Matrices
| Matrix | Short-Term Storage (<24h) | Long-Term Storage (>24h) |
| Plasma/Serum | 4°C | -80°C |
| Urine | 4°C | -80°C |
| Dried Blood Spots | Room Temp (with desiccant) | -20°C to -80°C |
Note: Data synthesized from multiple sources recommending cold storage and minimizing degradation.[10][11][12][13][17]
Protocol: Freeze-Thaw Stability Assessment
Objective: To determine the stability of propionylcarnitine and its SIL-IS after multiple freeze-thaw cycles.
Methodology:
-
Sample Pooling: Obtain a pool of the relevant biological matrix (e.g., human plasma).
-
Spiking: Spike the pooled matrix with propionylcarnitine to a known concentration (e.g., a mid-range quality control level).
-
Aliquoting: Create at least 15 aliquots of this spiked pool.
-
Time Zero (T0) Analysis: Immediately after preparation, take 3 aliquots, add the d3-propionylcarnitine internal standard, process, and analyze via LC-MS/MS. This is your baseline (100% stability).
-
Freeze-Thaw Cycles:
-
Store the remaining 12 aliquots at -80°C for at least 24 hours.
-
Cycle 1: Remove 3 aliquots, allow them to thaw completely at room temperature, and then refreeze at -80°C for at least 12 hours.
-
Cycle 2: Remove the same 3 aliquots from Cycle 1, plus 3 new aliquots. Allow all 6 to thaw, then refreeze.
-
Cycle 3: Repeat, taking the 3 aliquots that have undergone two cycles, plus 3 aliquots that have undergone one cycle, plus 3 fresh aliquots.
-
-
Final Analysis: After the final cycle, thaw all samples subjected to freeze-thaw cycles. Add the d3-propionylcarnitine internal standard to all, process alongside 3 freshly thawed T0 aliquots, and analyze.
-
Data Evaluation: Calculate the mean concentration of propionylcarnitine for each cycle group. Compare these means to the T0 mean. The analyte is considered stable if the mean concentrations are within ±15% of the T0 value.
Protocol: Bench-Top Stability Assessment
Objective: To evaluate the stability of propionylcarnitine and its SIL-IS when left at room temperature for a defined period.
Methodology:
-
Sample Preparation: Use the same spiked pooled matrix as in the freeze-thaw study.
-
Time Zero (T0) Analysis: Analyze 3 aliquots immediately as the baseline.
-
Bench-Top Incubation: Place at least 3 aliquots on a lab bench at room temperature (approx. 22°C).
-
Time Point Analysis: At pre-defined time points (e.g., 4, 8, and 24 hours), take the aliquots, add the d3-propionylcarnitine internal standard, process, and analyze.
-
Data Evaluation: Compare the mean concentration at each time point to the T0 mean. The analyte is considered stable if the results are within ±15% of the baseline.
The workflow for these stability experiments can be visualized as follows:
Caption: General workflow for conducting stability assessments.
LC-MS/MS Analysis and Data Interpretation
A robust LC-MS/MS method is crucial for accurately assessing stability.
Table 2: Example LC-MS/MS Parameters for Propionylcarnitine Analysis
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar acylcarnitines.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the reversed-phase column.[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carnitines contain a quaternary amine, making them ideal for ESI+.[5] |
| MRM Transition (Propionylcarnitine) | Precursor: m/z 218.1 -> Product: m/z 85.1 | Specific transition for quantification, product ion corresponds to the carnitine backbone.[23] |
| MRM Transition (d3-Propionylcarnitine) | Precursor: m/z 221.1 -> Product: m/z 85.1 | Precursor shifted by +3 Da due to deuterium labels; fragment is the same.[5] |
Interpreting the Data:
When analyzing stability data, it is not enough to look at the final calculated concentration. A Senior Application Scientist must examine the raw data for underlying issues.
-
Peak Area Response: Track the absolute peak area of both the analyte (propionylcarnitine) and the SIL-IS (d3-propionylcarnitine) across the stability time points. A consistent, significant drop in the analyte peak area while the SIL-IS area remains stable would indicate analyte degradation. If both drop proportionally, it may indicate a non-stability-related issue (e.g., extraction inefficiency), which the SIL-IS is correctly compensating for.
-
Analyte:IS Ratio: This is the key metric. If this ratio remains consistent (within ±15%) across all conditions compared to T0, it suggests that any degradation or loss that occurred affected both the analyte and the SIL-IS equally.
-
Chromatography: Overlay the chromatograms from T0 and the stability time points. Look for any shift in retention time or degradation in peak shape. Critically, confirm that the analyte and SIL-IS peaks remain co-eluting under all conditions.
Best Practices and Final Recommendations
-
Never Assume Stability: Always perform empirical stability testing for your specific matrix and storage conditions as part of method validation.
-
Minimize Pre-Analytical Variability: Standardize sample collection and processing procedures.[17] Keep samples on ice and freeze at -80°C as quickly as possible after collection and processing.[10][11]
-
Aliquot Samples: To avoid the damaging effects of freeze-thaw cycles, always aliquot samples into single-use tubes before long-term storage.
-
Scrutinize Your Internal Standard: Verify the purity and identity of your SIL-IS. Ensure there is no significant unlabeled analyte present, which would artificially inflate results. During method development, confirm co-elution with the native analyte.
-
Evaluate Raw Data: Do not rely solely on the final concentration values. Investigate the absolute peak areas of both the analyte and the SIL-IS to fully understand the behavior of each during stability experiments.
-
Consider ¹³C Labeling: When possible, using ¹³C-labeled internal standards is often preferred over deuterium labeling. ¹³C is less likely to cause a chromatographic shift, minimizing the risk of differential matrix effects.[7][18]
By adhering to these principles and employing rigorous, self-validating experimental protocols, researchers can ensure the highest level of data integrity and trustworthiness in the quantification of propionylcarnitine, a biomarker of profound clinical importance.
References
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Kidouchi, K., et al. (1987). Analytical method for urinary glutarylcarnitine, acetylcarnitine and propionylcarnitine with a carboxylic acid analyser and a reversed-phase column. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 297-303. Available at: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
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Sun, L., et al. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 58(4), 809-817. Available at: [Link]
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Reichl, F.X., et al. (2020). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 11(11), 1269. Available at: [Link]
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Cong, J., et al. (2023). The degradation of propionyl‐CoA. ResearchGate. Available at: [Link]
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Longo, A., et al. (1995). Simultaneous determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 297-305. Available at: [Link]
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Al-Dirbashi, O.Y., et al. (2008). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. ResearchGate. Available at: [Link]
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Bar-Joseph, A., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 235. Available at: [Link]
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Shigematsu, Y., et al. (2021). Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. International Journal of Molecular Sciences, 22(14), 7543. Available at: [Link]
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Chace, D.H., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Clinical Chemistry, 55(5), 961-969. Available at: [Link]
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Kodo, N., et al. (1990). Detection of propionyl-carnitine in urine from a patient with propionic acidemia by tandem mass spectrometry. ResearchGate. Available at: [Link]
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Van Hove, J.L., et al. (2000). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate. Available at: [Link]
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Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2757-2764. Available at: [Link]
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Van Hove, J.L., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Genetics in Medicine, 21(5), 1121-1130. Available at: [Link]
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Li, Y., et al. (2020). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. Metabolites, 10(12), 487. Available at: [Link]
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Arduini, A., et al. (2000). Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption. British Journal of Clinical Pharmacology, 50(5), 469-476. Available at: [Link]
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Baumgartner, M.R., et al. (2012). Propionic Acidemia. GeneReviews®. Available at: [Link]
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Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
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Roe, C.R., et al. (1984). Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency. Pediatric Research, 18(7), 643-647. Available at: [Link]
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Le, C.A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 79. Available at: [Link]
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Shriver, M.D., et al. (2007). Metabolomics Identifies Perturbations in Human Disorders of Propionate Metabolism. Clinical Chemistry, 53(12), 2177-2185. Available at: [Link]
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Chen, H.J. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2446-2462. Available at: [Link]
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de Gonzalo-Calvo, D., et al. (2023). Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease. Journal of Clinical Medicine, 12(1), 295. Available at: [Link]
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Liu, Y., et al. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. American Journal of Physiology-Endocrinology and Metabolism, 315(5), E868-E879. Available at: [Link]
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Li, J., et al. (2012). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. Acta Academiae Medicinae Sinicae, 34(3), 273-278. Available at: [Link]
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(R)-propionyl-d3 carnitine chloride reference standard specifications and storage
An In-depth Technical Guide to (R)-propionyl-d3 Carnitine Chloride Reference Standard: Specifications, Storage, and Application
Abstract
(R)-propionyl-d3 carnitine chloride is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of its endogenous analogue, propionyl-L-carnitine, in complex biological matrices.[1][2] Its use in mass spectrometry-based bioanalysis is critical for correcting analytical variability, thereby enhancing the precision and reliability of experimental data.[3] This guide provides a comprehensive overview of the essential specifications for (R)-propionyl-d3 carnitine chloride as a reference standard, details rigorous protocols for its analytical characterization, and establishes best practices for its storage and handling to ensure long-term stability and integrity. It is intended for researchers, analytical scientists, and drug development professionals who rely on the precise measurement of acylcarnitines in metabolic research and clinical diagnostics.
Introduction: The Quintessential Role in Quantitative Bioanalysis
Propionyl-L-carnitine is a pivotal intermediate in cellular metabolism, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation and energy production.[4][5] Its quantification is fundamental in diagnosing certain inborn errors of metabolism and in research related to cardiovascular diseases and metabolic syndromes.[5][6]
Accurate measurement of such analytes via liquid chromatography-mass spectrometry (LC-MS) necessitates the use of a stable isotope-labeled internal standard (SIL-IS). (R)-propionyl-d3 carnitine chloride serves this purpose perfectly. By introducing a known quantity of the SIL-IS into a sample at the beginning of the workflow, one can account for analyte loss during sample preparation and for variations in instrument response caused by matrix effects.[3] The SIL-IS is chemically identical to the analyte and thus co-elutes chromatographically, but it is distinguishable by its higher mass due to the three deuterium atoms.[3][7] This co-elution behavior ensures that both compounds experience the same ionization suppression or enhancement, allowing the ratio of analyte to SIL-IS to remain constant, which is the basis for accurate quantification.
The deuterium labeling on a methyl group provides a stable isotopic signature with a minimal risk of hydrogen/deuterium (H/D) back-exchange, a critical consideration for the long-term integrity of the standard.[8][9]
Core Specifications for a Reference Standard
A reference standard's reliability is defined by its well-characterized identity, purity, and physical properties. The specifications below are compiled from typical certificates of analysis and supplier documentation for (R)-propionyl-d3 carnitine chloride.
| Parameter | Specification | Significance |
| Chemical Identity | ||
| CAS Number | 1334532-19-2[10] | Unambiguously identifies the specific chemical substance. |
| Molecular Formula | C₁₀H₁₇D₃NO₄ · Cl[1][10] | Defines the elemental composition, including the deuterium label. |
| Molecular Weight | ~256.7 g/mol [10][11] | Confirms the mass, accounting for the three deuterium atoms. |
| Purity | ||
| Chemical Purity | ≥98% (typically determined by HPLC or qNMR)[11][12] | Ensures that signal response is attributable to the compound of interest and not impurities. |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃); ≥99 atom % D[10][12] | Guarantees a distinct mass signal with minimal isotopic crosstalk with the unlabeled analyte. |
| Enantiomeric Purity | ≥99% (R)-enantiomer[11] | Critical for stereospecific assays, as the (R)-form is the biologically active enantiomer. |
| Physicochemical Properties | ||
| Appearance | White to off-white crystalline solid or powder[13] | A basic quality control check for consistency and absence of gross contamination. |
| Solubility | Soluble in Ethanol, DMSO, DMF, and aqueous buffers (e.g., PBS)[1][10] | Provides essential information for the preparation of stock and working solutions. |
| Melting Point | 168-173°C (with decomposition)[11] | A physical constant that can be used as an indicator of purity. |
Analytical Characterization Protocols
The trustworthiness of a reference standard is validated through rigorous analytical testing. The following protocols outline the methodologies used to confirm the specifications listed above.
Protocol 1: Identity and Isotopic Enrichment Confirmation by LC-MS/MS
This method confirms the mass of the labeled compound and determines its fragmentation pattern, which is crucial for setting up quantitative assays.
-
Preparation of Standard Solution : Prepare a 1 µg/mL solution of (R)-propionyl-d3 carnitine chloride in a suitable solvent, such as 50:50 methanol:water.
-
Chromatography : Inject the solution onto a C18 or HILIC column. A typical mobile phase would consist of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile, using a gradient elution.[7][14]
-
Mass Spectrometry : Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Full Scan Analysis : Acquire a full scan spectrum to confirm the presence of the parent ion at the expected mass-to-charge ratio (m/z) for the deuterated compound (e.g., ~277.1 for [M+H]⁺, accounting for the loss of the chloride ion in solution).
-
Product Ion Scan : Perform a product ion scan on the parent ion (m/z ~277.1) to identify characteristic fragments. For acylcarnitines, a common fragment is observed at m/z 85.1, corresponding to the carnitine backbone.[7]
-
Data Analysis : Verify that the observed parent ion mass and fragmentation pattern are consistent with the structure of (R)-propionyl-d3 carnitine chloride. The transition 277.1 → 85.1 is a typical MRM (Multiple Reaction Monitoring) transition used for quantification.[7]
Protocol 2: Chemical Purity Assessment by HPLC-UV
This protocol quantifies the percentage of the main compound relative to any non-UV active impurities.
-
Standard Preparation : Accurately weigh and dissolve the standard in a suitable mobile phase to a concentration of ~1 mg/mL.
-
HPLC System : Use a high-performance liquid chromatography system equipped with a UV detector (typically at a low wavelength like 205-210 nm for compounds lacking a strong chromophore).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient system appropriate for separating polar compounds.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
-
Data Acquisition and Analysis :
-
Run the sample for a sufficient time to allow for the elution of all potential impurities.
-
Integrate the peak area of the main compound and all impurity peaks.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Storage and Handling for Long-Term Stability
Proper storage and handling are paramount to maintaining the chemical and isotopic integrity of the reference standard.[8] Degradation or isotopic exchange can compromise the accuracy of all subsequent experiments.
Solid Form Storage
The solid form of (R)-propionyl-d3 carnitine chloride is generally stable if stored correctly.
-
Temperature : Long-term storage at -20°C is strongly recommended.[2][15] This minimizes the rate of any potential chemical degradation.
-
Humidity : The compound is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator or a low-humidity environment, to prevent water absorption.[16] Moisture can promote hydrolysis of the ester linkage.
-
Light : Protect from direct light by storing in an amber vial or an opaque container.[16]
-
Inert Atmosphere : For ultimate long-term stability, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.[16]
Solution Storage
Solutions are generally less stable than the solid material.
-
Solvent Choice : Use high-purity or LC-MS grade solvents to avoid introducing contaminants.
-
Stock Solutions : Prepare concentrated stock solutions in a non-protic solvent like DMSO or a volatile organic solvent like ethanol. Store these solutions in tightly sealed vials at -20°C for short-term use (weeks) or at -80°C for long-term storage (months).[8][13]
-
Working Solutions : Aqueous working solutions should be prepared fresh daily whenever possible. If storage is necessary, they should be kept refrigerated (2-8°C) for no more than 24-48 hours.
-
H/D Exchange : While the deuterium label on the N-methyl group is non-exchangeable, it is good practice to avoid strongly acidic or basic conditions during sample preparation, which could theoretically promote degradation.[9]
Handling Workflow
The following diagram outlines the critical decision points and actions from receipt to use of the standard.
Caption: Decision workflow for handling and storage of the reference standard.
Practical Application: Bioanalytical Workflow
The following diagram illustrates a typical workflow for quantifying endogenous propionyl-L-carnitine in a plasma sample using (R)-propionyl-d3 carnitine chloride as the internal standard.
Caption: Bioanalytical workflow using the deuterated internal standard.
Conclusion
The integrity of quantitative data in metabolic research is fundamentally dependent on the quality of the reference standards used.[8] For (R)-propionyl-d3 carnitine chloride, this necessitates adherence to stringent specifications for chemical, isotopic, and enantiomeric purity. By implementing the rigorous storage, handling, and analytical protocols detailed in this guide, researchers can ensure the stability and reliability of their standard, leading to more accurate and reproducible scientific outcomes. The causality behind each recommendation—from low-temperature storage to prevent thermal decay to the use of a SIL-IS to negate matrix effects—forms the basis of a self-validating system that underpins high-quality bioanalysis.
References
- BenchChem. (n.d.). Navigating the Labyrinth of Deuterated Reference Standards: A Technical Guide to Sourcing and Stability.
- LGC Standards. (n.d.). (R)-Propionyl Carnitine-d3 Chloride.
- Strassburg, K., et al. (2012). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Benchchem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
- Cayman Chemical. (2025). Safety Data Sheet - Propionyl-L-carnitine-d3 (chloride).
- Biomol. (n.d.). Propionyl-L-carnitine-d3 (chloride) | CAS 1334532-19-2 | Cayman Chemical.
- Arabian Journal of Chemistry. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights.
- LGC Standards. (n.d.). (R)-Propionyl Carnitine-d3 Chloride - Storage Information.
- Cayman Chemical. (n.d.). Propionyl-L-carnitine-d3 (chloride).
- MDPI. (2025). Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs.
- bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry.
- Sigma-Aldrich. (n.d.). Propionyl-L-carnitine ≥94.0% HPLC.
- LGC Standards. (n.d.). CERTIFICATE OF ANALYSIS - Propionyl-L-carnitine-d3 HCl.
- Cambridge Bioscience. (n.d.). Propionyl-L-carnitine-d3 (chloride) - Cayman Chemical.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- MedChemExpress. (n.d.). Propionyl-DL-carnitine chloride-COA-229044.
- BroadPharm. (n.d.). Propionyl-L-carnitine-D3 (chloride), 1334532-19-2.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Propionyl-L-carnitine Hydrochloride.
- MilliporeSigma. (n.d.). Propionyl-L-carnitine-(N-methyl-d3) hydrochloride.
- LGC Standards. (2026). SAFETY DATA SHEET - L-Carnitine-d3 Chloride.
- (2024). The Proper Storage and Handling of Volatile Analytical Standards.
- (n.d.). Stable Isotope Standards For Mass Spectrometry.
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Decoding the Mechanism of Action of Propionyl-L-Carnitine: Anaplerosis and Metabolic Flux Resolution via Stable Isotope Tracing
Executive Summary
Propionyl-L-carnitine (PLC) is a highly specialized acylcarnitine that serves a dual metabolic function: it replenishes the free L-carnitine pool essential for long-chain fatty acid transport, and it supplies propionyl-CoA, a direct anaplerotic precursor for the tricarboxylic acid (TCA) cycle. While static metabolomics can quantify the concentration of TCA intermediates, it cannot resolve the dynamic rates of production versus consumption. This technical guide details the mechanistic foundation of PLC and provides a comprehensive, self-validating protocol for using stable isotope tracers (e.g.,[ 13 C 3 ]-propionyl-L-carnitine) to map anaplerotic versus oxidative metabolic fluxes using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Foundation: The Dual Action of Propionyl-L-Carnitine
The therapeutic and experimental utility of PLC lies in its bipartite structure, which addresses two distinct metabolic bottlenecks during periods of high biosynthetic demand or ischemia:
-
L-Carnitine Moiety (Fatty Acid Transport): PLC is converted into free L-carnitine and propionyl-CoA by carnitine acetyltransferase (CRAT). The liberated L-carnitine is obligate for the carnitine palmitoyltransferase (CPT1/CPT2) shuttle, enabling the import of long-chain fatty acids into the mitochondrial matrix for β -oxidation.
-
Propionyl Moiety (Anaplerosis): The TCA cycle is subject to continuous cataplerosis—the siphoning of intermediates for the biosynthesis of amino acids, lipids, and heme. To prevent the cycle from stalling, these intermediates must be replenished (anaplerosis). Propionyl-CoA enters a highly conserved anaplerotic sequence[1]:
-
Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC), an ATP- and biotin-dependent reaction.
-
Epimerization & Mutation: It is epimerized to L-methylmalonyl-CoA, which is then converted to succinyl-CoA by methylmalonyl-CoA mutase (MUT), a Vitamin B12-dependent enzyme.
-
TCA Entry: Succinyl-CoA directly enters the TCA cycle, bypassing the citrate synthase regulatory checkpoint and expanding the total pool of carbon intermediates.
-
Propionyl-L-Carnitine metabolism yielding L-carnitine and anaplerotic succinyl-CoA.
Furthermore, recent stable isotope tracing studies have revealed that propionyl-CoA can also participate in direct anabolic three-carbon metabolism, condensing into six-carbon metabolites like trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) in myocardial tissue[2].
Rationale for Stable Isotope Tracing
A fundamental limitation of static metabolomics is the inability to distinguish between a large metabolite pool caused by high production (rapid flux) versus low consumption (metabolic stalling). Stable isotopes, such as 13 C, have negligible kinetic isotope effects on enzyme activity, allowing them to act as perfect biological mimics[3].
By introducing [ 13 C 3 ]-propionyl-L-carnitine, researchers can trace the exact fate of the three propionyl carbons.
-
Oxidative Tracers: Substrates entering via acetyl-CoA (e.g.,[ 13 C 2 ]-acetate) label citrate first, yielding an M+2 mass shift.
-
Anaplerotic Tracers: Substrates entering via propionyl-CoA bypass citrate synthase. They label succinate, fumarate, and malate first, yielding an M+3 mass shift[1].
The resulting Mass Isotopomer Distribution (MID) allows for the precise mathematical modeling of the relative flux of anaplerosis ( Yanap ) versus oxidative metabolism.
Experimental Methodology: 13 C-PLC Tracing Protocol
To accurately capture the high-turnover dynamics of the TCA cycle, the experimental protocol must prioritize rapid quenching to prevent isotopic scrambling.
Step-by-Step Methodology
-
Tracer Preparation: Prepare a physiological medium containing 100–500 μ M of [ 13 C 3 ]-propionyl-L-carnitine. Ensure the medium is free of unlabeled PLC to maximize the isotopic enrichment fraction.
-
Biological Model Incubation: Introduce the tracer to the biological model (e.g., isolated perfused heart, or cultured cardiomyocytes). Achieve isotopic steady state, which typically requires 30 to 45 minutes in metabolically active tissues[3].
-
Rapid Quenching & Extraction: Critical Step. TCA cycle enzymes operate on a timescale of seconds. Immediately freeze-clamp the tissue in liquid nitrogen or quench cells using pre-chilled (-80°C) 80% methanol. Extract metabolites using a bi-phasic liquid-liquid extraction (e.g., Methanol/Chloroform/Water) to separate polar TCA intermediates from non-polar lipids.
-
Data Acquisition (LC-MS/MS or 13 C-NMR):
-
LC-MS/MS: Analyze the polar fraction using High-Resolution Mass Spectrometry (HRMS) to detect the M+0 to M+n mass isotopomers.
-
13 C-NMR: Use NMR to determine specific positional isotopomers (e.g., which specific carbon on glutamate is labeled). Combining NMR and MS yields the most accurate delineation of substrate selection and anaplerotic flux[4].
-
-
Metabolic Flux Analysis (MFA): Export the MID data and correct for natural isotope abundance. Utilize simulation software such as tcaSIM to model the isotopic distribution and calculate the absolute flux rates[3].
Step-by-step workflow for 13C-PLC stable isotope tracing and metabolic flux analysis.
Data Interpretation: Mass Isotopomer Distributions (MID)
When[ 13 C 3 ]-propionyl-CoA enters the TCA cycle as [ 13 C 3 ]-succinyl-CoA, it generates a highly specific isotopic signature during the first turn of the cycle. Because the three carbons remain intact through the conversion to malate, the primary detectable isotopologues will be M+3.
Table 1: Expected Mass Isotopomer Distribution (First Turn of TCA Cycle via [ 13 C 3 ]-PLC)
| Metabolite | Primary Isotopologue | Mechanistic Rationale |
| Succinyl-CoA | M+3 | Direct enzymatic conversion from [ 13 C 3 ]-propionyl-CoA via PCC and MUT. |
| Succinate | M+3 | Direct product of succinyl-CoA synthetase; retains all 3 labeled carbons. |
| Fumarate | M+3 | Oxidation of M+3 succinate by succinate dehydrogenase (Complex II). |
| Malate | M+3 | Hydration of M+3 fumarate by fumarase. |
| Citrate | M+3 | Condensation of M+3 oxaloacetate (derived from malate) with unlabeled endogenous acetyl-CoA (M+0). |
Note: On subsequent turns of the TCA cycle, backward scrambling and decarboxylation events will generate M+1 and M+2 isotopologues. Advanced MFA software is required to deconvolute these multi-turn distributions into steady-state flux rates.
Conclusion
Propionyl-L-carnitine is a potent metabolic modulator, driving both fatty acid oxidation and TCA cycle anaplerosis. By deploying stable isotope tracers and rigorous quenching protocols, researchers can move beyond static concentration measurements to dynamically map carbon flux. The integration of LC-MS/MS, 13 C-NMR, and computational modeling provides a self-validating framework to quantify the exact mechanism of action of PLC in healthy and diseased metabolic states.
References
-
Delineation of substrate selection and anaplerosis in tricarboxylic acid cycle of the heart by 13C NMR spectroscopy and mass spectrometry NMR in Biomedicine[Link]
-
Direct anabolic three carbon metabolism to a six carbon metabolite occurs in human heart and in vivo across mouse tissues bioRxiv[Link]
-
Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism Journal of Biological Chemistry[Link]
-
tcaSIM: A Simulation Program for Optimal Design of 13C Tracer Experiments for Analysis of Metabolic Flux by NMR and Mass Spectroscopy Current Metabolomics[Link]
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A Robust and Validated LC-MS/MS Protocol for the Quantification of Propionyl Carnitine in Human Plasma
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propionyl carnitine (C3) in human plasma. Propionyl carnitine is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, including propionic acidemia and methylmalonic acidemia.[1][2] The inherent challenge of quantifying endogenous molecules necessitates a meticulous approach to ensure accuracy and reproducibility.[3][4] This protocol leverages the stable isotope-labeled analogue, (R)-propionyl-d3 carnitine chloride, as an internal standard (IS) to correct for matrix effects and variations in sample processing, a cornerstone of modern bioanalytical practice.[5] The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation using hydrophilic interaction liquid chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive, step-by-step guide intended for researchers, scientists, and drug development professionals, covering everything from sample preparation to data analysis, and includes full validation parameters to demonstrate the method's reliability.
Introduction: The Clinical Significance and Analytical Challenge
L-carnitine and its acyl esters are fundamental to cellular energy metabolism. They are responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[6][7] An accumulation of specific acylcarnitines in biological fluids can indicate a blockage in the metabolic pathways of either fatty acids or branched-chain amino acids.[2] Propionyl carnitine (C3), specifically, is an ester of carnitine and propionic acid. Elevated levels of propionyl carnitine in plasma are a hallmark of inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[8] Therefore, its accurate quantification is vital for newborn screening, disease diagnosis, and therapeutic monitoring.
The primary analytical challenge in measuring endogenous biomarkers like propionyl carnitine is the absence of a true "blank" or analyte-free matrix, which is required for creating traditional calibration curves.[3][4] To overcome this, regulatory guidelines and best practices advocate for specific strategies.[9] This protocol utilizes the "surrogate analyte" approach, employing a stable isotope-labeled (SIL) internal standard, (R)-propionyl-d3 carnitine chloride.[10][11] This SIL-IS is chemically identical to the analyte but mass-shifted, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing the most accurate correction for any analytical variability.[5]
Materials and Methods
Chemicals and Reagents
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
(R)-Propionyl Carnitine Chloride (Analyte) - Sigma-Aldrich or equivalent
-
(R)-Propionyl-d3 Carnitine Chloride (Internal Standard) - Cambridge Isotope Laboratories, Inc. or equivalent[6]
-
Human Plasma (K2-EDTA) - Sourced from an accredited biobank
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Chromatographic and Spectrometric Conditions
A hydrophilic interaction liquid chromatography (HILIC) approach is recommended for excellent retention and separation of polar carnitines without derivatization.[11][12][13]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.51-5.0 min) |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Propionyl Carnitine (C3) | (R)-Propionyl-d3 Carnitine (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 218.1 | 221.1 |
| Product Ion (Q3) m/z | 85.1 | 85.1 |
| Dwell Time | 50 ms | 50 ms |
| Declustering Potential (DP) | 45 V | 45 V |
| Collision Energy (CE) | 25 eV | 25 eV |
Note: The precursor to product transition of m/z 85.1 is a characteristic fragmentation pattern for carnitine esters, representing the charged carnitine moiety after neutral loss of the acyl group.[2][6][14] Instrument-specific parameters like DP and CE should be optimized.
Experimental Protocols
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-propionyl carnitine chloride and (R)-propionyl-d3 carnitine chloride in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 Methanol:Water to prepare a series of working standard solutions for spiking the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for sample preparation.
Calibration Curve and Quality Control (QC) Sample Preparation
Due to the presence of endogenous propionyl carnitine, a "background subtraction" or "surrogate matrix" approach is required.[4] The background subtraction method is detailed here:
-
Pool several lots of human plasma to create a representative matrix.
-
Prepare a set of calibration standards by spiking known concentrations of the analyte working solutions into the pooled plasma.
-
Prepare a "blank" sample consisting of only pooled plasma (no analyte spike) to determine the endogenous baseline concentration.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same pooled plasma.
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method.[14][15]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Pipette 50 µL of plasma (calibrator, QC, or unknown) into the corresponding tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in methanol) to each tube. The high ratio of organic solvent to plasma facilitates protein precipitation.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram: Experimental Workflow
Below is a diagram illustrating the complete workflow from plasma sample to final data analysis.
Caption: High-level workflow for plasma sample analysis.
Method Validation and Results
The method should be validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry or equivalent regulatory standards.[3]
Linearity
The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the spiked analyte. The endogenous concentration determined from the unspiked "blank" sample is subtracted from all spiked samples. The curve should demonstrate a linear relationship with a correlation coefficient (r²) of ≥ 0.99.[16]
Sensitivity
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at multiple concentrations on several different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Table 3: Representative Method Validation Summary
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | e.g., 0.1 - 20 µM | Pass |
| LLOQ | Accuracy ±20%, Precision ≤20% CV | 0.1 µM |
| Intra-Day Accuracy | 85-115% (80-120% for LLOQ) | 96.5% - 104.2% |
| Intra-Day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 7.5% |
| Inter-Day Accuracy | 85-115% (80-120% for LLOQ) | 98.1% - 102.9% |
| Inter-Day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 8.8% |
| Matrix Effect | IS-normalized factor CV ≤15% | Pass |
| Recovery | Consistent and precise | > 90% |
The Principle of Stable Isotope Dilution
The use of (R)-propionyl-d3 carnitine chloride is central to the method's success. Both the endogenous analyte and the deuterated internal standard are extracted and analyzed simultaneously. Any loss during sample preparation or any suppression/enhancement of the signal during ionization will affect both molecules to a nearly identical degree. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out.
Diagram: Principle of Stable Isotope Labeled Internal Standard
Caption: How a SIL-IS corrects for analytical variability.
Conclusion
This application note describes a specific, sensitive, and reliable LC-MS/MS method for the quantification of propionyl carnitine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this protocol highly suitable for clinical research and diagnostic applications where accuracy and throughput are paramount. The validation data confirm that the method meets the stringent requirements for bioanalytical testing, providing a trustworthy tool for researchers and clinicians studying metabolic diseases.
References
-
Marchese, Z., et al. (2018). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]
-
SCIEX. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX Technical Note. Available at: [Link]
-
Laha, A., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]
-
Hroch, M., et al. (2023). An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. Journal of Chromatography A. Available at: [Link]
-
Turgeon, C. T., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. Available at: [Link]
-
Waters Corporation. (2015). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Waters Application Note. Available at: [Link]
-
Van Eeckhaut, A., et al. (2009). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Journal of Chromatography B. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2016). Quantitative analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Note. Available at: [Link]
-
Longo, A., et al. (1995). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Li, W., & Cohen, L. H. (2014). LC-MS Bioanalysis of Endogenous Compounds as Biomarkers. In Bioanalytical Approaches for Biomarker Discovery and Validation. Available at: [Link]
-
Cincinnati Children's Hospital. Acylcarnitine Plasma Test Information. Test Details. Available at: [Link]
-
Bevital AS. Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital Application Note. Available at: [Link]
-
Morand, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography–tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
La Marca, G., et al. (2008). MRM transitions, DP, CE, quantification strategies, and retention times. ResearchGate. Available at: [Link]
-
de la Cuesta, F., et al. (2021). Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease. Journal of Clinical Medicine. Available at: [Link]
-
Wang, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. Available at: [Link]
-
Jemal, M., et al. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Tan, A., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available at: [Link]
-
Li, Y., et al. (2018). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytical and Bioanalytical Chemistry. Available at: [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. cincinnatichildrens.org [cincinnatichildrens.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cstti.com [cstti.com]
- 11. bevital.no [bevital.no]
- 12. bevital.no [bevital.no]
- 13. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 14. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Efficiency Dried Blood Spot Extraction of Deuterated Propionylcarnitine for MS/MS Isotope Dilution Assays
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Dried Blood Spots (DBS) on Whatman 903 Filter Paper Analyte Focus: Deuterated Propionylcarnitine (d3-Propionylcarnitine) as an Internal Standard
Introduction and Mechanistic Principles
In newborn screening (NBS) and pharmacokinetic profiling, the accurate quantification of propionylcarnitine (C3-carnitine)—a critical biomarker for propionic and methylmalonic acidemias—relies entirely on the robust extraction of its stable isotope-labeled analog, deuterated propionylcarnitine (d3-propionylcarnitine)[1]. Because dried blood spots (DBS) present a highly complex, variable cellulose-protein matrix, absolute quantification requires a self-validating isotope dilution mass spectrometry (IDMS) system.
As an Application Scientist, it is critical to understand the causality behind the extraction chemistry rather than just following steps. The methodology relies on three mechanistic pillars:
-
Matrix Disruption and Solubilization: Methanol is utilized as the primary extraction solvent[2]. It serves a dual purpose: it acts as a strong protein precipitant, denaturing hemoglobin and trapping it within the cellulose matrix of the filter paper, while simultaneously solubilizing the amphiphilic d3-propionylcarnitine.
-
Isotope Dilution and Signal Normalization: By spiking d3-propionylcarnitine directly into the extraction solvent, the internal standard is exposed to the exact same extraction kinetics, matrix effects, and ion suppression as the endogenous analyte. This establishes a self-validating system where the ratio of native-to-deuterated signal remains constant, ensuring trustworthiness in the final quantitative readout.
-
Derivatization (Butyl Esterification): While modern high-resolution MS allows for non-derivatized analysis[3], derivatization via acid-catalyzed esterification (using 3N butanol-HCl) remains the benchmark for maximizing sensitivity[1]. Converting the zwitterionic carboxylic acid to a hydrophobic butyl ester dramatically enhances desolvation efficiency during positive electrospray ionization (ESI+).
-
Collision-Induced Dissociation (CID) Dynamics: During tandem mass spectrometry, both native and deuterated butyl esters undergo CID to yield a highly specific, dominant product ion at m/z 85.1[4]. This fragment corresponds to the protonated butadienoic acid ion ([C4H5O2]+), formed via the neutral loss of trimethylamine (59 Da) and the respective acyl group[5].
Experimental Protocols
Materials & Reagents
-
Matrix: Whatman 903 Protein Saver Cards (or equivalent).
-
Internal Standard (IS): d3-Propionylcarnitine (typically sourced from Cambridge Isotope Laboratories, Mix NSK-B).
-
Extraction Solvent: 100% LC-MS Grade Methanol containing 0.5 µmol/L d3-Propionylcarnitine.
-
Derivatization Reagent: 3N Hydrochloric acid in n-butanol (Butanol-HCl).
-
Reconstitution Solvent: 80:20 Acetonitrile:Water with 0.1% Formic Acid.
Step-by-Step Extraction Methodology
Note: This protocol extracts both the spiked d3-propionylcarnitine and the endogenous propionylcarnitine from the DBS matrix.
-
Sample Punching: Punch a 3.2 mm (1/8 inch) disk from the center of the DBS card into a clean 96-well polypropylene microtiter plate.
-
Causality: A 3.2 mm punch corresponds to approximately 3.1 - 3.4 µL of whole blood, standardizing the volumetric input across all samples.
-
-
Solvent Addition: Add 100 µL of the Extraction Solvent (Methanol + d3-Propionylcarnitine) to each well.
-
Incubation: Seal the plate with a pierceable foil seal and incubate on an orbital shaker at 45°C for 45 minutes at 600 rpm.
-
Causality: Elevated temperature and mechanical agitation maximize the desorption kinetics of the analytes from the cellulose fibers into the bulk solvent.
-
-
Transfer: Carefully transfer the supernatant (approx. 80 µL) to a new 96-well V-bottom plate, leaving the paper disk and precipitated proteins behind.
-
First Evaporation: Evaporate the solvent to complete dryness under a gentle stream of heated nitrogen gas (50°C).
-
Causality: Complete removal of methanol and residual water is strictly required; trace water will quench the subsequent acid-catalyzed esterification reaction.
-
-
Derivatization: Add 50 µL of 3N Butanol-HCl to each well. Seal the plate tightly and incubate at 65°C for 20 minutes.
-
Second Evaporation: Evaporate the derivatization reagent to complete dryness under nitrogen at 50°C.
-
Causality: Unreacted HCl and butanol will severely suppress ionization and degrade the mass spectrometer's source if injected.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Shake for 10 minutes at room temperature to ensure complete solubilization prior to LC-MS/MS or FIA-MS/MS injection.
Visualizations
Extraction Workflow
Step-by-step workflow for the extraction and derivatization of propionylcarnitine from DBS.
Mass Spectrometry Fragmentation Pathway
CID fragmentation pathway of derivatized d3-propionylcarnitine yielding the m/z 85 product ion.
Data Presentation & Method Validation
To ensure the trustworthiness of the analytical run, the MS/MS parameters and validation metrics must be strictly monitored. Below are the optimized Multiple Reaction Monitoring (MRM) transitions and typical validation benchmarks for this assay.
Table 1: MRM Transitions for Propionylcarnitine Analysis
| Analyte | State | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propionylcarnitine (C3) | Non-derivatized | 218.1 | 85.1 | 20 |
| d3-Propionylcarnitine (IS) | Non-derivatized | 221.1 | 85.1 | 20 |
| Propionylcarnitine (C3) | Butyl Ester | 274.2 | 85.1 | 22 |
| d3-Propionylcarnitine (IS) | Butyl Ester | 277.2 | 85.1 | 22 |
Table 2: Typical Method Validation Metrics for DBS Extraction
| Parameter | Acceptance Criteria | Typical Performance (d3-C3 IS) |
| Extraction Recovery | > 80% | 85.0% - 95.0% |
| Intra-assay Precision (CV) | < 15% | 3.5% - 8.0% |
| Inter-assay Precision (CV) | < 15% | 4.0% - 9.5% |
| Matrix Effect (Ion Suppression) | Consistent across lots | < 10% variance (Compensated by IDMS) |
| Linearity (R²) | > 0.99 | > 0.995 (Range: 0.5 - 100 µmol/L) |
References
- Title: Acylcarnitine Dried Blood Spots (DBS)
- Source: agilent.
- Source: thermofisher.
- Source: nih.
- Source: mdpi.
Sources
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. agilent.com [agilent.com]
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- 4. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Recovery of (R)-propionyl-d3 Carnitine Chloride
Welcome to the technical support guide for troubleshooting low recovery of (R)-propionyl-d3 carnitine chloride in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioanalysis. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of (R)-propionyl-d3 carnitine chloride?
Low recovery of (R)-propionyl-d3 carnitine chloride, a deuterated internal standard, is a frequent issue in bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary culprits can be broadly categorized into three areas:
-
Sample Preparation Inefficiencies: This is the most common source of analyte loss. Inefficient extraction from the biological matrix, whether it's plasma, urine, or tissue homogenate, will directly lead to low recovery. This can be due to suboptimal protein precipitation, inefficient solid-phase extraction (SPE), or losses during liquid-liquid extraction (LLE).
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression.[1][2] This reduces the signal intensity of (R)-propionyl-d3 carnitine chloride, leading to perceived low recovery.
-
Analyte Instability: (R)-propionyl-d3 carnitine chloride, like other acylcarnitines, can be susceptible to hydrolysis, particularly under basic pH conditions or at elevated temperatures.[3][4] This degradation can occur during sample collection, storage, and processing.
Q2: How do I differentiate between low recovery due to extraction inefficiency and ion suppression?
This is a critical diagnostic step. A post-extraction addition experiment is the standard method to distinguish between these two issues.
Experimental Protocol: Post-Extraction Addition
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike a known concentration of (R)-propionyl-d3 carnitine chloride into the biological matrix before the extraction procedure.
-
Set B (Post-extraction spike): Spike the same known concentration of (R)-propionyl-d3 carnitine chloride into the final, extracted matrix extract after the extraction procedure but before LC-MS/MS analysis.
-
-
Prepare a third sample:
-
Set C (Neat solution): Prepare a standard solution of (R)-propionyl-d3 carnitine chloride in the final reconstitution solvent at the same concentration as the spiked samples.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Interpreting the Results:
-
Low Extraction Recovery (<85%) and High Matrix Effect (>85%): This indicates that the primary issue is analyte loss during the sample preparation steps.
-
High Extraction Recovery (>85%) and Low Matrix Effect (<85%): This points to ion suppression as the main cause of the low signal.
-
Low Extraction Recovery (<85%) and Low Matrix Effect (<85%): This suggests a combination of both extraction inefficiency and ion suppression.
Q3: My (R)-propionyl-d3 carnitine chloride is used as an internal standard. Does low recovery still matter?
Yes, absolutely. While a stable isotope-labeled internal standard (SIL-IS) like (R)-propionyl-d3 carnitine chloride is designed to compensate for variability in sample preparation and matrix effects, its performance is not infallible.[5][6]
Here's why consistent and reasonable recovery is still crucial:
-
Signal-to-Noise Ratio: If the recovery of the internal standard is extremely low, its signal intensity may be too weak to provide a reliable and reproducible measurement. This can lead to poor precision in the quantification of the target analyte.
-
Non-Parallel Behavior: The fundamental assumption of using an internal standard is that it behaves identically to the analyte throughout the entire analytical process. If the recovery is very low, it may indicate that the analyte and the internal standard are not behaving in a parallel manner under the suboptimal conditions, leading to inaccurate quantification.
-
Method Robustness: A method with consistently low recovery is often not robust. Minor variations in the procedure can lead to significant fluctuations in the already low signal, compromising the reliability of the assay.
A general rule of thumb is to aim for a recovery of at least 50%, although higher and more consistent recovery is always desirable.
II. Step-by-Step Troubleshooting Guides
Guide 1: Addressing Low Extraction Recovery
If the post-extraction addition experiment indicates poor extraction efficiency, follow these steps to optimize your sample preparation protocol.
Step 1: Re-evaluate Your Protein Precipitation (PPT) Method
Protein precipitation is a common first step in bioanalysis, but it can be a source of significant analyte loss if not optimized.[7]
-
Choice of Organic Solvent: Acetonitrile is generally more effective than methanol for precipitating proteins.[7] A 3:1 ratio of acetonitrile to plasma is a good starting point.
-
Temperature: Performing the precipitation at a lower temperature (e.g., on ice or at 4°C) can enhance protein removal and minimize the risk of analyte degradation.
-
Vortexing and Centrifugation: Ensure thorough mixing of the solvent and matrix. Increase the vortexing time and centrifugation speed/duration to ensure complete protein pelleting.
Troubleshooting Workflow for Protein Precipitation
Caption: Optimizing Protein Precipitation.
Step 2: Implement or Optimize Solid-Phase Extraction (SPE)
For cleaner extracts and often higher recovery, solid-phase extraction is a superior choice over simple protein precipitation.[8] For a positively charged molecule like (R)-propionyl-d3 carnitine chloride, a cation-exchange SPE sorbent is typically effective.[9][10]
Protocol: Cation-Exchange SPE for (R)-propionyl-d3 Carnitine Chloride
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 5-6).
-
Loading: Load the pre-treated sample (e.g., protein-precipitated supernatant diluted with the equilibration buffer).
-
Washing:
-
Wash 1: 1 mL of the equilibration buffer to remove unbound matrix components.
-
Wash 2: 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the (R)-propionyl-d3 carnitine chloride with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Recovery of Acylcarnitines | Relative Cleanliness of Extract |
| Protein Precipitation (Acetonitrile) | 60-85% | Low |
| Liquid-Liquid Extraction | 70-90% | Medium |
| Solid-Phase Extraction (Cation-Exchange) | >90%[9][10] | High |
Guide 2: Mitigating Matrix Effects (Ion Suppression)
If your post-extraction addition experiment points to significant ion suppression, the goal is to improve the separation of (R)-propionyl-d3 carnitine chloride from co-eluting matrix components.
Step 1: Optimize Chromatographic Conditions
-
Column Chemistry: For polar compounds like acylcarnitines, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from the bulk of the matrix components that are often less polar.[11][12] If using reversed-phase chromatography, consider a C8 or a C18 column with a polar end-capping.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.
-
Formic Acid: Typically used at 0.1% to promote protonation in positive ion mode.
-
Ammonium Formate/Acetate: Can improve peak shape and reduce ion suppression.[13]
-
-
Gradient Optimization: A shallower gradient around the elution time of your analyte can improve its separation from closely eluting interferences.
Step 2: Reduce Injection Volume
Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening ion suppression. This is a simple but often effective strategy.
Step 3: Dilute the Sample
Diluting the final extract can also reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte, so this approach is only feasible if you have sufficient sensitivity.
Troubleshooting Workflow for Ion Suppression
Caption: Mitigating Ion Suppression.
Guide 3: Ensuring Analyte Stability
If you suspect degradation of (R)-propionyl-d3 carnitine chloride, consider the following preventative measures.
-
Sample Collection and Handling: Collect blood samples in tubes containing an anticoagulant like EDTA. Process the samples as quickly as possible, keeping them on ice.
-
Storage: Store plasma and urine samples at -80°C for long-term stability.[14] Avoid repeated freeze-thaw cycles.
-
pH Control: Maintain a neutral to slightly acidic pH during sample preparation. Avoid strongly basic conditions which can accelerate hydrolysis of the ester bond.[3]
-
Temperature Control: Keep samples and extracts cool throughout the preparation process. If evaporation is necessary, use a gentle stream of nitrogen at a controlled, low temperature.
III. Advanced Topics
Q4: What are the optimal mass spectrometry parameters for (R)-propionyl-d3 carnitine chloride?
While optimal parameters can be instrument-dependent, here are some general guidelines for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[15][16]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: The [M]+ ion for (R)-propionyl-d3 carnitine chloride.
-
Product Ion: A common product ion for acylcarnitines is m/z 85, which corresponds to the loss of the acyl chain.[17]
-
Collision Energy: This will need to be optimized for your specific instrument to maximize the signal of the m/z 85 product ion.
-
Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows to achieve a stable and robust signal.
Table: Example MS/MS Parameters
| Parameter | Typical Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
Note: These are starting points and should be optimized for your specific instrument and method.
Q5: Are there any alternative extraction techniques I should consider?
Yes, for particularly challenging matrices or when very high sensitivity is required, you might explore:
-
Online SPE: This automates the SPE process by integrating it with the LC system, reducing sample handling and improving reproducibility.[18]
-
Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that uses a much smaller amount of sorbent and sample, suitable for limited sample volumes.[19]
-
HybridSPE®-Phospholipid: A specialized SPE technology designed to specifically remove phospholipids, a major cause of ion suppression in plasma samples.[8]
By systematically working through these troubleshooting guides and understanding the underlying principles, you can effectively diagnose and resolve issues of low recovery for (R)-propionyl-d3 carnitine chloride, leading to more accurate and reliable bioanalytical data.
IV. References
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry, 54(8), 1421-1432. [Link]
-
Vernez, L., Hopfgartner, G., Wenk, M., & Krahenbuhl, S. (2003). Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry. Journal of Chromatography A, 984(2), 203-213. [Link]
-
Möder, M., Löster, H., Herzschuh, R., & Popp, P. (1997). Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME). Journal of Mass Spectrometry, 32(11), 1195-1204. [Link]
-
Yue, F., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(3), 105581. [Link]
-
HBKU. (2003). Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry. Hamad Bin Khalifa University. [Link]
-
Li, Y., et al. (2014). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Journal of Chromatography B, 964, 129-135. [Link]
-
Shibata, M., et al. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta, 469, 58-65. [Link]
-
Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Odaib, A. N. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 358(1-2), 125-133. [Link]
-
Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Bevital. [Link]
-
Ouyang, Z., & Cooks, R. G. (2013). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analytical and Bioanalytical Chemistry, 405(28), 9035-9043. [Link]
-
Tommolini, M. L., et al. (2023). Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs. International Journal of Molecular Sciences, 24(9), 8206. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. ResearchGate. [Link]
-
Longo, A., et al. (1995). Simultaneous analysis of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 269-277. [Link]
-
Agilent. (2023). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent. [Link]
-
QxMD. (2023). Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs. Read by QxMD. [Link]
-
Minkler, P. E., & Hoppel, C. L. (2018). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 8(4), 62. [Link]
-
Patel, K., & Patel, J. (2016). Review Article on Matrix Effect in Bioanalytical Method Development. Journal of Pharmaceutical and Scientific Innovation, 5(2), 58-62. [Link]
-
ResearchGate. (1995). Simultaneous analysis of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by HPLC. ResearchGate. [Link]
-
PubMed. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. PubMed. [Link]
-
Li, Y., et al. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry, 93(38), 12936-12944. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry, 2023, 1-6. [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Kiza, S., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1633-1642. [Link]
-
ResearchGate. (2016). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. ResearchGate. [Link]
-
Furey, A., & Moriarty, M. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 17(3), 1-8. [Link]
-
AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Pharmaceutical and Biomedical Analysis, 210, 114565. [Link]
-
ResearchGate. (2009). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (2020). Optimization of the MS parameters: MS parameters that were tested in this study. ResearchGate. [Link]
-
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Li, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. Journal of Analytical Toxicology, 47(1), 58-65. [Link]
-
Jing, Z., et al. (2022). Development and validation of an UHPLC-Orbitrap-HRMS method for rapid determination of endogenous L-carnitine in patients on. Annals of Translational Medicine, 10(2), 79. [Link]
-
Schoos, A., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(28), 9055-9063. [Link]
-
Clinical and Laboratory Standards Institute. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. CLSI. [Link]
-
MDPI. (2022). Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease. MDPI. [Link]
-
De Leacy, E. A., Brown, J. M., & McFadyen, M. L. (1998). Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption. British Journal of Clinical Pharmacology, 45(5), 449-453. [Link]
-
Erdem, S. F., & Taspinar, M. (2018). Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases. Turkish Journal of Pediatrics, 60(3), 323-327. [Link]
-
Li, Y., et al. (2018). Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 90(9), 5708-5716. [Link]
-
Sun, L., et al. (2020). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. Journal of Biological Chemistry, 295(16), 5296-5307. [Link]
-
Miyagawa, T., et al. (2017). Abnormally low serum acylcarnitine levels in narcolepsy patients. Sleep, 40(11). [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. agilent.com [agilent.com]
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- 14. Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease [mdpi.com]
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- 17. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Collision Energy for d3-Propionylcarnitine Mass Spectrometry
Welcome to the Technical Support Center for targeted metabolomics and drug development professionals. This guide provides authoritative, step-by-step methodologies and troubleshooting protocols for optimizing the Collision Energy (CE) of d3-propionylcarnitine (Propionyl-L-carnitine-d3) in tandem mass spectrometry (LC-MS/MS and FIA-MS/MS).
Workflow for systematic CE optimization of d3-propionylcarnitine using ESI-MS/MS.
Core Concepts & Frequently Asked Questions
Q1: What are the primary MRM transitions for d3-propionylcarnitine, and why do we monitor the m/z 85 fragment? A: In positive electrospray ionization (ESI+), underivatized d3-propionylcarnitine forms a protonated precursor ion [M+H]+ at m/z 221.1 1[1]. Upon collision-induced dissociation (CID), acylcarnitines undergo a highly predictable fragmentation yielding a product ion at m/z 85.1. This fragment corresponds to the +CH2-CH=CH-COOH ion, which is derived from the carnitine backbone after the neutral loss of trimethylamine (59 Da) and the corresponding acyl group 2[2]. Monitoring the 221.1 → 85.1 transition is the gold standard because the m/z 85 fragment is highly stable and class-specific for acylcarnitines 3[3].
Q2: How does derivatization (e.g., butylation) alter the CE optimization strategy? A: Butylation is commonly used in newborn screening to increase the hydrophobicity and ionization efficiency of acylcarnitines. Derivatizing d3-propionylcarnitine with butanolic HCl adds a butyl group (+56 Da), shifting the precursor ion from m/z 221.1 to m/z 277.2. Because the core carnitine backbone remains intact, the primary product ion upon CID remains m/z 85.1 4[4]. Therefore, your MRM transition shifts to 277.2 → 85.1. The optimal CE for the derivatized form is often slightly higher (e.g., 25-30 eV) compared to the underivatized form due to the increased stability of the butyl ester.
CID fragmentation of d3-propionylcarnitine yielding the m/z 85.1 product ion.
Self-Validating Experimental Protocol: CE Optimization via Direct Infusion
To ensure absolute trustworthiness and limit wasted instrument time, this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.
Step 1: Standard Preparation
-
Action: Dissolve the d3-propionylcarnitine reference standard in an infusion solvent (50:50 Methanol:Water with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Validation Check: Visually inspect the vial to ensure the solution is clear and free of particulates before loading it into the syringe.
Step 2: Direct Infusion & Source Optimization
-
Action: Connect the syringe pump directly to the ESI source. Set the flow rate to 10 µL/min. Set the capillary voltage (e.g., 3.0 kV - 4.5 kV) and declustering potential (DP) or cone voltage (typically ~30 V) 4[4].
-
Validation Check (Q1 Full Scan): Scan Q1 from m/z 150 to 300. You must observe a dominant, stable peak at m/z 221.1 with an intensity of at least 1×105 cps. If the signal is weak or fluctuating, stop and troubleshoot the ESI spray stability or syringe pump flow.
Step 3: Product Ion Confirmation
-
Action: Isolate m/z 221.1 in Q1. Apply a nominal Collision Energy of 20 eV. Scan Q3 from m/z 50 to 250.
-
Validation Check: You must observe the m/z 85.1 fragment. If absent, check the collision gas pressure and verify that Q1 is correctly isolating the 221.1 precursor.
Step 4: CE Ramping (MRM Mode)
-
Action: Set up an MRM experiment monitoring 221.1 → 85.1. Program the instrument to step the Collision Energy from 10 eV to 45 eV in 2 eV increments.
-
Validation Check: Plot the absolute intensity of the m/z 85.1 peak against the CE. The data should form a parabolic curve. The optimal CE is the apex of this curve.
Troubleshooting Guide
Issue: Low signal intensity for the m/z 85.1 product ion despite sweeping CE.
-
Root Cause 1: Suboptimal Declustering Potential (DP) / Cone Voltage.
-
Causality: If the DP is too high, in-source fragmentation occurs before the precursor ever reaches Q1, depleting the m/z 221.1 population. If too low, ion transmission through the sampling orifice is poor.
-
Solution: Always optimize DP before optimizing CE. Sweep DP from 10 V to 100 V while monitoring the Q1 full scan intensity of m/z 221.1.
-
-
Root Cause 2: Insufficient Collision Gas Pressure.
-
Causality: CID efficiency relies on the frequency of collisions between the precursor ion and the neutral gas (Argon or Nitrogen). Low pressure means fewer collisions, resulting in incomplete fragmentation regardless of the applied CE.
-
Solution: Verify that the collision cell pressure is within the manufacturer's optimal range (e.g., 1.6−2×10−3 mBar for Argon) 4[4].
-
-
Root Cause 3: Kinetic Isotope Effects (KIE).
-
Causality: Deuterium labeling alters the zero-point vibrational energy of the molecule. While the m/z 85 fragment does not contain the D3-propionyl chain, the energy required to cleave the ester bond shifts slightly compared to unlabeled propionylcarnitine. This can cause quantitative discrepancies if the CE is not individually optimized 5[5].
-
Solution: Do not assume the exact CE for unlabeled propionylcarnitine applies perfectly to d3-propionylcarnitine. Always perform an independent CE sweep for the isotopologue.
-
Quantitative Data Summary
Table 1: Typical Mass Spectrometry Parameters for d3-Propionylcarnitine Analysis (ESI+)
| Analyte State | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Typical Cone Voltage / DP | Optimal Collision Energy (CE) |
| Underivatized | 221.1 | 85.1 | 25 - 35 V | 22 - 26 eV |
| Butylated (Derivatized) | 277.2 | 85.1 | 30 - 40 V | 25 - 30 eV |
(Note: Exact voltages are instrument-dependent and must be empirically verified using the self-validating protocol above.)
References
-
Metabolomics Identifies Perturbations in Human Disorders of Propionate Metabolism. Clinical Chemistry | Oxford Academic. URL:[Link]
-
Effect of acetonitrile concentration on acylcarnitines measurement by tandem mass spectrometry. SciELO. URL:[Link]
-
High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots. PMC (NIH). URL:[Link]
-
Electrospray Tandem Mass Spectrometry in the Diagnosis of Organic Acidemias. Familias GA. URL:[Link]
Sources
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- 4. scielo.org.co [scielo.org.co]
- 5. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Bioanalysis: (R)-propionyl-d3 carnitine chloride vs. Unlabeled Propionylcarnitine in Mass Spectrometry
Introduction: The Analytical Imperative in Metabolomics
Propionylcarnitine (C3) is a pivotal biomarker for several inborn errors of metabolism, including propionic acidemia and methylmalonic acidemia, and is increasingly studied for its role in cardiovascular health.[1][2][3][4] The accurate and precise quantification of this acylcarnitine in complex biological matrices like plasma or whole blood is critical for newborn screening, clinical diagnosis, and therapeutic monitoring.[5][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this task, offering unparalleled sensitivity and specificity.[7][8] However, the accuracy of LC-MS/MS quantification is not inherent to the instrument alone; it is critically dependent on the methodology, particularly the strategy used to correct for analytical variability. The most significant sources of error in bioanalysis are matrix effects and inconsistent analyte recovery during sample preparation.[9]
This is where the choice of an internal standard (IS) becomes the most crucial decision in method development. An ideal IS should mimic the analyte's behavior perfectly throughout the entire analytical process. This guide will dissect the performance of two approaches: the use of a stable isotope-labeled (SIL) internal standard, specifically (R)-propionyl-d3 carnitine chloride, and the pitfalls of relying on methods without such a standard, exemplified by the unlabeled propionylcarnitine analyte itself. We will establish why the former is the undisputed gold standard for robust, reliable, and defensible quantitative results.[10][11]
Physicochemical and Mass Spectrometric Profiles
A fundamental understanding of the analyte and the SIL-IS is essential. While chemically almost identical, their subtle mass difference is the key to superior analytical performance.
| Feature | Unlabeled (R)-propionylcarnitine | (R)-propionyl-d3 carnitine chloride (SIL-IS) |
| Structure | (Structure with three deuterium atoms on an N-methyl group) | |
| Chemical Formula | C₁₀H₁₉NO₄ | C₁₀H₁₇D₃ClNO₄ |
| Molecular Weight | ~217.26 g/mol | ~256.74 g/mol (as chloride salt) |
| Key Property | Endogenous analyte and biomarker. | Ideal internal standard for Isotope Dilution Mass Spectrometry.[12][13] |
| Label Position | N/A | N-methyl-d3.[14][15] |
| Rationale for Label | N/A | The deuterium atoms are on a non-exchangeable carbon, ensuring the label's stability throughout sample processing and ionization.[16] A +3 Da mass shift minimizes isotopic crosstalk from the analyte's natural ¹³C abundance.[7] |
| Typical MRM Transition (ESI+) | Q1: m/z 218.1 → Q3: m/z 85.1 | Q1: m/z 221.1 → Q3: m/z 88.1 |
Note: The Multiple Reaction Monitoring (MRM) transition for acylcarnitines typically involves the fragmentation of the protonated molecule [M+H]⁺. The characteristic product ion at m/z 85 corresponds to the core carnitine moiety. For the d3-labeled standard, where the label is on the trimethylamine group, this product ion is predictably shifted to m/z 88, ensuring absolute specificity.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique.[10][17] IDMS is considered a definitive method for chemical quantification because it relies on the measurement of a ratio, which is inherently more robust than an absolute signal measurement.[18][19]
The core principle is simple yet powerful: a known quantity of the SIL-IS, (R)-propionyl-d3 carnitine, is added ("spiked") into the sample at the very beginning of the workflow.[10] Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the exact same losses during extraction, the same derivatization efficiency, and, most importantly, the same degree of ion suppression or enhancement during mass spectrometric analysis.[9][11] By measuring the final peak area ratio of the analyte to the IS, we can accurately calculate the initial concentration of the analyte, as any variations have been nullified.
Caption: The sample preparation workflow for plasma analysis.
D. LC-MS/MS Conditions
-
LC System: UHPLC System
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 95% B over 3 minutes, hold 1 minute, re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Heated Electrospray Ionization, Positive Mode (HESI+)
-
MRM Transitions:
-
Propionylcarnitine: 218.1 → 85.1
-
(d3)-Propionylcarnitine (IS): 221.1 → 88.1
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators. Apply a linear regression with 1/x² weighting.
Conclusion: An Unambiguous Choice for Scientific Integrity
The comparison between using (R)-propionyl-d3 carnitine chloride and its unlabeled counterpart for quantitative analysis is not a choice between two equivalent options. It is a fundamental decision that dictates the quality, reliability, and defensibility of the resulting data.
Unlabeled propionylcarnitine is the target analyte; it cannot serve as its own internal standard. Methods that omit a proper internal standard, such as external calibration, are highly susceptible to errors from matrix effects and sample loss, rendering them unsuitable for rigorous bioanalysis.
(R)-propionyl-d3 carnitine chloride is the ideal stable isotope-labeled internal standard. Its use within an Isotope Dilution Mass Spectrometry framework is the only method that can reliably correct for the inevitable variations in a bioanalytical workflow. [7][9]It ensures accuracy, precision, and robustness, making it the unequivocal choice for any researcher, clinician, or drug developer who requires the highest standard of data integrity. For quantitative mass spectrometry, the SIL-IS is not merely a better option—it is the essential one.
References
- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- BenchChem. (2025). The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.
- MilliporeSigma. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS.
- Prohaska, T., & Stadlmann, J. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). In Isotope Dilution Mass Spectrometry.
- Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- Xu, R. N., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 1-7.
- Quinto, F. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry.
- Wikipedia. (n.d.). Isotope dilution.
- Lumiprobe. (n.d.). (C3) Propionyl-L-carnitine-(N-methyl-d3).
- ResearchGate. (n.d.). Detection of propionyl-carnitine in urine from a patient with propionic acidemia by tandem mass spectrometry.
- Cocco, P., et al. (2025, May 06). Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs. PMC.
- Val-Blasco, A., et al. (2024, December 29). Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease. MDPI.
- Strittmatter, L., et al. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC.
- LGC Standards. (n.d.). (R)-Propionyl Carnitine-d3 Chloride.
- Santa Cruz Biotechnology. (n.d.). (R)-Propionyl Carnitine-d3 Chloride | CAS 1334532-19-2.
- Cayman Chemical. (n.d.). Propionyl-L-carnitine-d3 (chloride).
- BroadPharm. (n.d.). Propionyl-L-carnitine-D3 (chloride), 1334532-19-2.
- Hiner, E. E., et al. (n.d.). Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations. PMC.
- BroadPharm. (n.d.). Propionyl-L-carnitine-D3 (chloride), 1334532-19-2.
- Baumgartner, M. R., et al. (2012, May 17). Propionic Acidemia. GeneReviews®.
- Yang, S., et al. (n.d.). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. PMC.
- Lumiprobe. (n.d.). (C3) Propionylcarnitine | CAS#:119793-66-7.
- Chem-Impex. (n.d.). Propionyl-L-carnitine chloride.
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A Senior Application Scientist's Guide to Method Validation for (R)-propionyl-d3 carnitine chloride in Clinical Metabolomics
Introduction: The Critical Role of Propionylcarnitine and its Internal Standard in Clinical Research
In the landscape of clinical metabolomics, few biomarkers offer as direct a window into cellular energy metabolism as acylcarnitines. Among these, propionylcarnitine (C3) is of paramount importance, serving as a primary biomarker for inherited metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] Elevated levels of propionylcarnitine are indicative of disruptions in the catabolism of specific amino acids and fatty acids, making its accurate quantification essential for newborn screening, disease diagnosis, and therapeutic monitoring.[1][2]
Given the life-altering implications of these measurements, the bioanalytical methods used must be rigorously validated to ensure they are reliable, reproducible, and accurate.[3][4] This guide focuses on the method validation for (R)-propionyl-d3 carnitine chloride, a stable isotope-labeled internal standard (SIL-IS) for propionylcarnitine. The use of a SIL-IS is the gold standard in quantitative mass spectrometry.[5][6][7] Because it is nearly chemically and physically identical to the endogenous analyte, the SIL-IS co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability during sample extraction, handling, and analysis.[5][8][9]
This document provides a comparative analysis of key methodological choices and outlines a comprehensive validation strategy in accordance with international regulatory standards, such as the FDA's Bioanalytical Method Validation (BMV) Guidance and the International Council for Harmonisation (ICH) M10 guideline.[10][11][12]
Section 1: A Comparative Overview of Analytical Platforms
While various techniques exist for metabolite quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed cornerstone of clinical metabolomics for its superior sensitivity, specificity, and throughput.[13][14] The critical choice within the LC-MS/MS workflow lies in the chromatographic separation strategy.
Chromatographic Separation: HILIC vs. Reversed-Phase (RP)
Propionylcarnitine is a small, polar, and zwitterionic molecule, making it notoriously difficult to retain on traditional reversed-phase (C18) columns.[15] This has led to two primary competing strategies:
-
Reversed-Phase (RP) Chromatography: Often requires derivatization (e.g., butylation) to increase the hydrophobicity of the acylcarnitines, allowing for retention on a C18 column.[16] While effective, this adds a cumbersome extra step to sample preparation that can introduce variability.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes in their native form.[17][18] For acylcarnitine analysis, HILIC offers the distinct advantage of eliminating the need for derivatization, simplifying the workflow and reducing potential sources of error.[19] Furthermore, the high organic content of the mobile phase often enhances ESI-MS sensitivity.[18]
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Scientist's Rationale |
| Analyte State | Requires derivatization (e.g., butylation) | Analyzes native compound | HILIC simplifies the workflow and avoids potential derivatization-related artifacts, making it the preferred method for robustness and efficiency. |
| Retention Mechanism | Hydrophobic interaction | Partitioning into a water-enriched layer on the stationary phase | HILIC provides superior retention for highly polar molecules like propionylcarnitine without chemical modification.[15] |
| Mobile Phase | High aqueous content | High organic content (>70% ACN) | The high organic mobile phase in HILIC is advantageous for MS detection, promoting more efficient desolvation and ionization.[18] |
| MS Sensitivity | Good | Often Enhanced | Enhanced ESI-MS sensitivity is a significant benefit, potentially lowering the limit of quantification.[18] |
| Complexity | Higher (due to derivatization step) | Lower (direct injection) | A simpler process is inherently more trustworthy and easier to troubleshoot. |
Section 2: The Core of Method Validation: A Step-by-Step Guide
A bioanalytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[10] The following experiments are mandatory under FDA and ICH guidelines.[3][10][12]
The Challenge of Endogenous Analytes
A key challenge in validating methods for biomarkers like propionylcarnitine is the presence of the analyte in the blank biological matrix.[20][21] This complicates the preparation of calibration standards and quality controls (QCs). The standard approach is the "surrogate analyte" method, where the SIL-IS ((R)-propionyl-d3 carnitine chloride) is used to create the calibration curve in the authentic matrix, assuming its response is equivalent to the endogenous analyte.[22][23]
Detailed Experimental Protocols
-
Objective: To demonstrate that the method can unequivocally measure the analyte and IS without interference from matrix components.
-
Protocol:
-
Analyze at least six different sources of blank human plasma.
-
Screen for any interfering peaks at the retention time and mass-to-charge ratio (m/z) of both propionylcarnitine and its d3-IS.
-
Analyze a blank sample spiked only with the d3-IS to ensure no significant signal is present in the propionylcarnitine mass channel (and vice-versa), a critical test for isotopic purity and potential cross-talk.
-
-
Acceptance Criteria: Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
-
Objective: To establish the concentration range over which the assay is accurate and precise, and to define the lowest concentration that can be reliably measured (LLOQ).
-
Protocol:
-
Prepare a calibration curve using the surrogate analyte (d3-propionylcarnitine) spiked into charcoal-stripped or surrogate matrix over the expected clinical range (e.g., 8 concentrations).
-
Analyze the curve and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Apply a linear, weighted (1/x or 1/x²) regression model.
-
The LLOQ is the lowest standard on the curve that exhibits a signal-to-noise ratio >5 and meets accuracy and precision criteria.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
Back-calculated concentrations of standards must be within ±15% of nominal (±20% at the LLOQ).
-
At least 75% of standards must meet this criterion.
-
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in pooled human plasma at a minimum of four levels: LLOQ, Low QC, Medium QC (MQC), and High QC.
-
Intra-batch (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-batch (Between-run): Analyze the QC replicates across at least three different runs on different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (CV) must not exceed 15% (20% at LLOQ).
-
-
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.
-
Protocol:
-
Obtain at least six different sources of human plasma.
-
Experiment A: Spike the analyte and IS into post-extraction blank matrix supernatant.
-
Experiment B: Analyze neat solutions of the analyte and IS in solvent.
-
Calculate the Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).
-
Calculate the IS-normalized MF.
-
-
Acceptance Criteria: The CV of the IS-normalized Matrix Factor across the six lots should not exceed 15%.
-
Objective: To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.
-
Protocol:
-
Analyze Low and High QC samples after exposing them to the following conditions, comparing results to freshly prepared samples:
-
Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.
-
Bench-Top Stability: Kept at room temperature for a duration exceeding expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -80°C for a period covering the expected duration of a clinical study.
-
Post-Preparative Stability: Processed samples stored in the autosampler for the expected run time.
-
-
-
Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Section 3: Experimental Workflows and Data Visualization
A robust and well-documented workflow is the foundation of a validated method. The following diagrams illustrate the logical flow of the validation process.
Caption: High-level workflow for bioanalytical method validation.
Caption: Comparison of sample preparation workflows.
Example Validation Data Summary
The table below presents hypothetical yet realistic data that would be expected from a successful validation, demonstrating compliance with regulatory requirements.
| Validation Parameter | QC Level | Acceptance Criteria | Performance Data | Pass/Fail |
| Intra-Day Precision | LLOQ | CV ≤ 20% | 11.2% | Pass |
| Low QC | CV ≤ 15% | 8.5% | Pass | |
| Mid QC | CV ≤ 15% | 6.1% | Pass | |
| High QC | CV ≤ 15% | 5.3% | Pass | |
| Inter-Day Precision | LLOQ | CV ≤ 20% | 14.5% | Pass |
| Low QC | CV ≤ 15% | 10.8% | Pass | |
| Mid QC | CV ≤ 15% | 8.9% | Pass | |
| High QC | CV ≤ 15% | 7.2% | Pass | |
| Inter-Day Accuracy | LLOQ | ± 20% of Nominal | 104.5% | Pass |
| Low QC | ± 15% of Nominal | 97.8% | Pass | |
| Mid QC | ± 15% of Nominal | 101.2% | Pass | |
| High QC | ± 15% of Nominal | 99.1% | Pass | |
| Linearity (r²) | N/A | ≥ 0.99 | 0.9978 | Pass |
| Matrix Effect (CV%) | N/A | CV ≤ 15% | 9.8% | Pass |
| Freeze/Thaw Stability | Low & High QC | ± 15% of Nominal | -5.4% bias | Pass |
Conclusion
The validation of a bioanalytical method for a clinically significant, endogenous biomarker like propionylcarnitine demands a scientifically sound, rigorous, and meticulously documented approach. The use of a stable isotope-labeled internal standard, such as (R)-propionyl-d3 carnitine chloride, is non-negotiable for achieving the accuracy and precision required in a clinical setting.[5][8]
By selecting the optimal analytical strategy—HILIC over reversed-phase chromatography—and systematically executing the validation experiments outlined in this guide, researchers can establish a method that is not only fit-for-purpose but also fully compliant with global regulatory expectations.[11][12][24] This ensures that the data generated is of the highest integrity, ultimately supporting reliable clinical decision-making for patients with metabolic disorders.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]
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Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]
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National Measurement Institute, Australia. Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]
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CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]
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LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
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ResearchGate. LC-MS Bioanalysis of Endogenous Compounds as Biomarkers. Retrieved from [Link]
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Clinical Chemistry, Oxford Academic. (2007). Metabolomics Identifies Perturbations in Human Disorders of Propionate Metabolism. Retrieved from [Link]
-
MDPI. (2025). Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs. Retrieved from [Link]
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Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
-
PMC, National Center for Biotechnology Information. (2019). Acylcarnitine profiling by low-resolution LC-MS. Retrieved from [Link]
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Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Hawach. (2022). What is the difference between HILIC columns VS normal/reverse columns?. Retrieved from [Link]
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PMC, National Center for Biotechnology Information. (2025). LC-MS-based conventional metabolomics combined with machine learning models to identify metabolic markers for the diagnosis of type I diabetes. Retrieved from [Link]
-
Advances in Clinical and Experimental Medicine. (2017). A pilot data analysis of a metabolomic HPLC-MS/MS study of patients with COPD. Retrieved from [Link]
-
ResearchGate. (2015). Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization. Retrieved from [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
ResearchGate. Detection of propionyl-carnitine in urine from a patient with propionic acidemia by tandem mass spectrometry. Retrieved from [Link]
-
Chromatography Online. (2014). HILIC: The Pros and Cons. Retrieved from [Link]
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comparing matrix effects of d3-propionylcarnitine and d3-acetylcarnitine
Matrix Effects in LC-MS/MS: A Comparative Guide to d3-Propionylcarnitine and d3-Acetylcarnitine
Executive Summary
In the quantitative analysis of short-chain acylcarnitines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects—specifically ion suppression—pose a critical challenge to analytical accuracy. Acetylcarnitine (C2) and propionylcarnitine (C3) are vital biomarkers for fatty acid oxidation disorders and organic acidemias[1]. To achieve absolute quantitation, stable isotope-labeled internal standards (SIL-IS), namely d3-acetylcarnitine (d3-C2) and d3-propionylcarnitine (d3-C3), are universally employed.
This guide objectively compares the matrix effect profiles of d3-C2 and d3-C3. By examining the causality between their physicochemical structures, chromatographic retention behaviors, and electrospray ionization (ESI) dynamics, this guide provides researchers with actionable protocols to evaluate and mitigate ion suppression in complex biological matrices like plasma, urine, and cerebrospinal fluid (CSF).
Mechanistic Foundations: The Causality of Ion Suppression
Matrix effects in LC-MS/MS primarily occur in the ESI source. When a biological extract is introduced into the mass spectrometer, target analytes must compete with co-eluting matrix components (e.g., salts, phospholipids, urea) for access to the charged surface of the ESI droplet[2].
Mechanism of ESI ion suppression via droplet surface charge competition.
Structural Divergence and Chromatographic Impact The fundamental difference between d3-C2 and d3-C3 lies in a single methylene group (-CH2-). d3-Propionylcarnitine possesses an ethyl chain, making it slightly more hydrophobic (higher LogP) than the highly polar d3-acetylcarnitine, which possesses a methyl chain.
In standard Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interactions with the stationary phase (e.g., C18)[3]. Because d3-C2 is highly polar, it exhibits minimal retention and elutes dangerously close to the column's void volume. The void volume is heavily populated by non-retained, highly polar matrix components (inorganic salts, urea) which cause severe ion suppression[4]. Conversely, the extra methylene group in d3-C3 provides slightly stronger retention, shifting its elution time past the primary salt front, thereby altering its susceptibility to matrix interference.
Because of these divergent elution environments, d3-C2 and d3-C3 experience different degrees of ion suppression and cannot be used interchangeably. A self-validating assay requires the specific deuterated standard to perfectly co-elute with its endogenous counterpart, ensuring both experience the exact same matrix suppression zone at the exact same millisecond.
Comparative Data: Matrix Effects in Biological Samples
The table below synthesizes typical chromatographic behaviors and quantitative matrix effects (ME%) observed when extracting these standards from human plasma and urine using standard protein precipitation (PPT) and dilution techniques. An ME% of 100% indicates no matrix effect; <100% indicates ion suppression.
| Property / Metric | d3-Acetylcarnitine (d3-C2) | d3-Propionylcarnitine (d3-C3) |
| Aliphatic Chain | C2 (Acetyl) | C3 (Propionyl) |
| LogP (Approximate) | -0.8 | -0.3 |
| RPLC Elution Order | Early (Near void volume) | Later (Post-void volume) |
| Primary Matrix Interferences | Non-retained salts, urea, polar lipids | Early-eluting phospholipids |
| Typical ME% (Plasma, PPT) | 40% - 60% (Severe Suppression) | 65% - 85% (Moderate Suppression) |
| Typical ME% (Urine, 25x Dilution) | 95% - 100% (Minimal)[2] | 95% - 100% (Minimal)[2] |
Data Note: While d3-C2 suffers heavier suppression in crude plasma extracts, high-dilution approaches (e.g., 25-fold dilution in urine) effectively neutralize the matrix effect for both compounds, returning ME% to near baseline[2].
Experimental Protocols for Matrix Effect Evaluation
To establish a self-validating analytical system, researchers must empirically quantify the matrix effects for d3-C2 and d3-C3 in their specific sample matrices. The following protocols detail the industry-standard methodologies.
Protocol 1: Qualitative Assessment via Post-Column Infusion
This method maps the exact elution windows where ion suppression occurs, allowing you to visualize if d3-C2 or d3-C3 elutes within a "suppression zone."
-
Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the mass spectrometer ESI source.
-
Infusion: Continuously infuse a neat solution containing both d3-C2 and d3-C3 (e.g., 1 µmol/L in mobile phase) at a constant flow rate (e.g., 10 µL/min).
-
Injection: Inject a blank biological matrix extract (e.g., extracted plasma without internal standards) onto the LC column using your standard gradient method.
-
Observation: Monitor the MRM transitions for d3-C2 and d3-C3. A steady baseline should be observed. Any negative dip in the baseline indicates a zone of ion suppression caused by eluting matrix components.
-
Causality Check: Overlay the retention times of your actual d3-C2 and d3-C3 peaks over this infusion chromatogram to see if they fall into the suppression dips.
Protocol 2: Quantitative Assessment via Post-Extraction Spike (Matuszewski Method)
This protocol mathematically isolates the matrix effect (ME) from the extraction recovery (RE), ensuring the protocol validates its own efficiency.
Self-validating quantitative workflow for calculating matrix effect and recovery.
Step-by-Step Execution:
-
Prepare Set 1 (Neat Standards): Spike d3-C2 and d3-C3 into the reconstitution solvent (e.g., 80:20 Water:Acetonitrile) at the final target concentration.
-
Prepare Set 2 (Post-Extraction Spike): Process 5 aliquots of blank matrix (e.g., pooled human plasma) through your extraction protocol (e.g., protein precipitation). After transferring the supernatant and evaporating to dryness, reconstitute the samples using the Set 1 neat standard solution.
-
Prepare Set 3 (Pre-Extraction Spike): Spike d3-C2 and d3-C3 into 5 aliquots of blank matrix before extraction. Process these samples through the full extraction protocol and reconstitute in plain solvent.
-
Analysis & Calculation: Inject all sets into the LC-MS/MS.
-
Matrix Effect (ME%) = (Mean Peak Area Set 2 / Mean Peak Area Set 1) × 100.
-
Extraction Recovery (RE%) = (Mean Peak Area Set 3 / Mean Peak Area Set 2) × 100.
-
Mitigation Strategies
If severe ion suppression is observed (particularly for the early-eluting d3-C2), the following strategies should be implemented:
-
Chromatographic Optimization: Transition from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds strongly. In HILIC, d3-C2 will elute later than d3-C3, moving both analytes far away from the early-eluting hydrophobic lipids that cause suppression in RPLC.
-
Advanced Sample Preparation: Simple protein precipitation leaves high concentrations of phospholipids in the extract. Utilizing Solid-Phase Extraction (SPE)—specifically mixed-mode cation exchange (MCX)—effectively isolates the positively charged acylcarnitines while washing away neutral lipids and salts, drastically improving the ME% for both d3-C2 and d3-C3[4].
-
Sample Dilution: For matrices with high endogenous concentrations (like urine), diluting the sample 25- to 50-fold prior to injection reduces the absolute concentration of matrix interferents entering the ESI source, virtually eliminating ion suppression for both analytes[2].
References
-
Paediatric CSF acylcarnitine reference ranges - PMC - NIH. nih.gov. Retrieved from[Link]
-
Measurement of Acylcarnitine Substrate to Product Ratios Specific to Biotin-Dependent Carboxylases Offers a Combination of Indicators of Biotin Status in Humans - PMC. nih.gov. Retrieved from[Link]
-
Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. core.ac.uk. Retrieved from[Link]
-
Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry | Analytical Chemistry. acs.org. Retrieved from[Link]
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The Definitive Guide to (R)-Propionyl-d3 Carnitine Chloride as an Internal Standard in LC-MS/MS
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology
Accurate quantification of acylcarnitines is a cornerstone of modern metabolic profiling, newborn screening (NBS), and pharmacokinetic studies. Specifically, elevated levels of propionylcarnitine (C3) serve as the primary diagnostic biomarker for severe inborn errors of metabolism, including propionic acidemia (PA) and methylmalonic acidemia (MMA)[1].
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard (IS) dictates the analytical integrity of the assay. This guide provides an objective, data-driven comparison between the gold-standard stable isotope-labeled internal standard (SIL-IS), (R)-propionyl-d3 carnitine chloride , and traditional structural analogs, detailing the mechanistic causality behind its superior performance.
Mechanistic Superiority: Why Deuterated Isotopes?
As bioanalytical scientists, we must account for the fundamental vulnerabilities of electrospray ionization (ESI). When complex biological matrices (like plasma or dried blood spots) are introduced into the ESI source, co-eluting endogenous compounds compete for charge droplets. This phenomenon, known as matrix effect (ion suppression or enhancement) , can drastically skew quantitative results.
The Causality of Co-Elution
Using a structural analog (e.g., a chloro-derivative or an adjacent-chain acylcarnitine like butyrylcarnitine) as an internal standard introduces a critical flaw: chromatographic separation . Because a structural analog has different physicochemical properties than the target analyte (C3), it elutes at a different retention time. Consequently, the analog experiences a completely different matrix environment in the ESI source and fails to accurately normalize the ion suppression affecting the target[2].
(R)-propionyl-d3 carnitine chloride solves this through isotopic fidelity. By replacing three hydrogen atoms with deuterium on the propionyl group, the molecule retains the exact lipophilicity and pKa of endogenous C3. It perfectly co-elutes with C3, ensuring that any matrix effects, extraction losses, or derivatization inefficiencies impact both the analyte and the IS identically. This self-correcting mechanism keeps the peak area ratio constant, ensuring absolute quantitative accuracy.
Workflow demonstrating how (R)-propionyl-d3 carnitine normalizes extraction losses and matrix effects.
Comparative Performance Data
The following table synthesizes validation data comparing (R)-propionyl-d3 carnitine against a standard structural analog (C4-carnitine) in a high-throughput LC-MS/MS clinical assay.
| Performance Metric | (R)-Propionyl-d3 Carnitine (SIL-IS) | Structural Analog (e.g., C4-Carnitine) | Analytical Impact |
| Chromatographic Co-elution | Yes ( Δ RT < 0.02 min) | No ( Δ RT > 0.6 min) | SIL-IS guarantees identical ESI matrix exposure. |
| IS-Normalized Matrix Factor | 0.98 – 1.02 | 0.72 – 1.35 | Analog fails to correct for patient-specific ion suppression. |
| Extraction Recovery | 98.5% ± 1.2% | 82.0% ± 8.5% | SIL-IS perfectly mirrors derivatization kinetics. |
| Intra-day Precision (CV%) | 2.1% | 8.4% | SIL-IS enables tighter diagnostic cut-offs. |
| Inter-day Precision (CV%) | 3.5% | 12.2% | SIL-IS ensures longitudinal stability in clinical trials. |
Clinical Context: Propionate Metabolism
To understand the necessity of this precision, we must look at the biochemical pathway. In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA by Propionyl-CoA Carboxylase (PCC). In PA patients, PCC deficiency causes toxic accumulation of propionyl-CoA, which is subsequently converted into propionylcarnitine (C3)[3]. Accurately quantifying this C3 accumulation is non-negotiable for diagnosis and monitoring mRNA or enzyme-replacement therapies[3].
Propionate metabolism showing propionylcarnitine (C3) accumulation during PCC enzyme deficiency.
Self-Validating Experimental Protocol
To ensure trustworthiness, every bioanalytical method must be a self-validating system. The following protocol utilizes (R)-propionyl-d3 carnitine to extract and quantify C3 from plasma, employing a derivatization step to increase hydrophobicity and MS sensitivity[3].
Materials Required:
-
Analyte: Propionylcarnitine (C3) reference standard.
-
Internal Standard: (R)-propionyl-d3 carnitine chloride (Isotopic purity ≥ 99% D).
-
Reagents: LC-MS grade Acetonitrile, Methanol, Formic Acid, 3N HCl in 1-butanol.
Step-by-Step Methodology:
-
IS Working Solution Preparation: Prepare a working solution of (R)-propionyl-d3 carnitine at 500 nmol/L in 95:5 (v:v) acetonitrile:formic acid[3].
-
Protein Precipitation: Aliquot 10 μ L of plasma into a microcentrifuge tube. Add 60 μ L of the IS Working Solution (1:6 volume ratio) to simultaneously precipitate proteins and spike the IS[3].
-
Extraction: Vortex the mixture vigorously for 2 minutes. Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Evaporation: Transfer 50 μ L of the supernatant to a clean 96-well plate. Evaporate to complete dryness under a gentle stream of nitrogen in a Turbovap set to 45°C[3].
-
Derivatization (Butyl Esterification): Add 50 μ L of 3N HCl in 1-butanol to the dried residue. Seal the plate and incubate at 60°C for 30 minutes[3]. Causality note: This step converts the carboxylic acid of the acylcarnitines into butyl esters, significantly enhancing ionization efficiency in positive ESI mode.
-
Reconstitution: Evaporate the derivatized samples to dryness under nitrogen. Reconstitute in 100 μ L of 50:50 (v:v) water:acetonitrile[3].
-
LC-MS/MS Analysis:
-
Column: C8 or HILIC column (e.g., 50 × 2.1 mm, 1.7 μ m).
-
MRM Transitions (Positive ESI):
-
Unlabeled C3 (butyl ester): m/z 274.2 → 85.1
-
(R)-propionyl-d3 C3 (butyl ester): m/z 277.2 → 85.1
-
-
-
Self-Validation Check: Monitor the absolute peak area of the (R)-propionyl-d3 carnitine across all injections (Blanks, QCs, and Unknowns). A variance of <15% in the IS peak area confirms the absence of catastrophic matrix failure or extraction errors, validating the batch.
Conclusion
For the rigorous quantification of propionylcarnitine in complex biological matrices, structural analogs introduce unacceptable analytical risk. (R)-propionyl-d3 carnitine chloride provides absolute chromatographic co-elution, perfectly neutralizing ESI matrix effects and extraction variances. By integrating this SIL-IS into your workflows, you ensure that your data meets the stringent accuracy and precision requirements demanded by regulatory agencies for diagnostic and pharmacokinetic applications.
References
- Expanded Newborn Screening Using Tandem Mass Spectrometry: Seven Years of Experience in Eastern Sicily Source: MDPI URL
- Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders Source: PMC / NIH URL
- Dual mRNA therapy restores metabolic function in long-term studies in mice with propionic acidemia Source: PMC / NIH URL
- Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry Source: ACS Publications URL
Sources
- 1. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual mRNA therapy restores metabolic function in long-term studies in mice with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Propionyl-d3 Carnitine Chloride proper disposal procedures
Standard Operating Procedure & Technical Guide: Proper Disposal of (R)-Propionyl-d3 Carnitine Chloride
As a Senior Application Scientist, I frequently encounter laboratories that meticulously design their LC-MS/MS workflows but treat chemical disposal as an afterthought. (R)-Propionyl-d3 Carnitine Chloride is an isotopically labeled internal standard critical for quantifying propionylcarnitine in metabolomics, newborn screening, and pharmacokinetic studies. Because it corrects for matrix effects and ion suppression during electrospray ionization (ESI), it is typically dissolved in highly regulated organic solvents.
While the carnitine derivative itself is not acutely toxic, the matrix it resides in—and its potential to disrupt aquatic microbial metabolism—requires a rigorous, self-validating disposal protocol. This guide provides step-by-step operational methodologies to ensure your laboratory maintains scientific integrity, environmental stewardship, and strict regulatory compliance.
Chemical Profile & Hazard Assessment
To design an effective disposal strategy, we must first understand the physicochemical properties of the waste stream. (R)-Propionyl-d3 Carnitine Chloride is rarely disposed of as a pure powder; it is almost always discarded as a dilute solution in methanol or acetonitrile.
Table 1: Quantitative Hazard Data & Regulatory Classification
| Parameter | (R)-Propionyl-d3 Carnitine Chloride (Solid) | Typical LC-MS/MS Solvent Matrix (e.g., Methanol/Water) |
| NFPA 704 Rating | Health: 2, Fire: 0, Reactivity: 0 [1] | Health: 2, Fire: 3, Reactivity: 0 |
| EPA Waste Classification | Non-RCRA Hazardous (on its own) | D001 (Ignitable), U154 (Methanol) [2] |
| Water Hazard Class (WGK) | WGK 1 (Slightly hazardous to water)[1] | WGK 2 (Obviously hazardous to water) |
| Primary Disposal Route | Solid Waste Incineration | Hazardous Solvent Waste Incineration |
| Accumulation Limit (EPA) | Subject to facility limits | 55 Gallons per Satellite Accumulation Area (SAA) [3] |
Causality Check: Why do we classify the combined waste as hazardous if the active pharmaceutical ingredient (API) standard is not? Under the Resource Conservation and Recovery Act (RCRA), the "mixture rule" dictates that mixing a non-hazardous solid with a listed hazardous waste (like Methanol, U154) renders the entire mixture hazardous [2].
Operational Workflow & Waste Generation Mapping
Understanding exactly where waste is generated in your analytical workflow allows for preemptive segregation, preventing the costly mistake of cross-contaminating non-hazardous streams with hazardous solvents.
Caption: Workflow mapping of (R)-Propionyl-d3 Carnitine Chloride from preparation to final waste segregation.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By incorporating verification steps (e.g., pH checks, label audits) directly into the procedure, laboratory personnel naturally enforce compliance without requiring secondary oversight.
Protocol A: Disposal of Expired/Unused Solid Reference Standard
Use this protocol for expired stock powders or contaminated solid consumables (weigh boats, spatulas, pipette tips).
-
Don Appropriate PPE: Equip nitrile gloves, safety goggles, and a lab coat. While not highly toxic, the powder can cause skin and respiratory irritation (Health = 2) [1].
-
Segregate Solid Waste: Place the sealed, expired vial or contaminated consumables into a designated, puncture-proof solid chemical waste container.
-
Expert Insight: Do not place glass vials in standard biohazard bags, as broken glass can breach the bag and expose handlers to the chemical.
-
-
Labeling Validation: Affix a "Non-Hazardous Chemical Waste" label (or "Hazardous Waste" if your institutional policy mandates all lab chemicals be treated as such). Explicitly write: "Contains: (R)-Propionyl-d3 Carnitine Chloride (Solid)." Do not use abbreviations like "Prop-Carn-d3" [4].
-
Environmental Containment: Never wash residual powder down the sink. Carnitine derivatives are biologically active and can act as carbon/nitrogen sources in aquatic environments, potentially disrupting local microbial ecosystems (WGK 1 classification) [1].
-
Final Disposition: Transfer the container to your facility's central waste accumulation area for commercial incineration.
Protocol B: Disposal of Liquid Analytical Waste (LC-MS/MS Effluent & Stock Solutions)
Use this protocol for reconstituted internal standards, spiked biological matrices, and HPLC/UHPLC effluents.
-
Identify the Matrix: Determine the primary solvent. For propionylcarnitine analysis, this is typically a mixture of Water, Acetonitrile, Methanol, and 0.1% Formic Acid.
-
Select the Proper Receptacle: Use a high-density polyethylene (HDPE) or glass carboy.
-
Causality Check: Do not use standard PET plastic, as high concentrations of organic solvents will degrade the polymer over time, leading to leaks.
-
-
Secondary Containment: Place the waste carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA). The tray must be able to hold 110% of the carboy's volume [3].
-
Liquid Transfer & pH Verification:
-
If the effluent contains high concentrations of acid (e.g., >5% Formic Acid), use pH paper to verify the acidity. If pH < 2, the waste must be coded as D002 (Corrosive) in addition to D001 (Ignitable).
-
Carefully pour the liquid waste into the carboy using a funnel.
-
Self-Validating Step:Remove the funnel immediately after use and seal the cap. Leaving a funnel in a waste container is a direct violation of EPA OSHA standards and is the most common citation during lab inspections [4].
-
-
Regulatory Labeling: Attach a hazardous waste tag. Check the boxes for "Flammable" and "Toxic" (if methanol is present). List all constituents by percentage (e.g., Methanol 50%, Water 49%, Formic Acid 0.9%, (R)-Propionyl-d3 Carnitine Chloride <0.1%).
-
Time-Limit Enforcement: Once the container reaches 90% capacity, date the label. Under EPA Subpart K (for academic labs) or standard RCRA rules, full containers must be removed from the SAA to a central storage area within 72 hours [4].
Emergency Spill Response Plan
In the event of a spill involving the solid powder or the liquid stock solution, immediate containment is required to prevent environmental discharge.
-
For Solid Spills: Do not dry-sweep, as this aerosolizes the fine d3-carnitine powder. Lightly mist the powder with water to bind it, then wipe it up with absorbent lab wipes. Place the wipes in the solid chemical waste container. Wash the area with soap and water [1].
-
For Liquid Spills (Solvent Matrix): Eliminate all ignition sources immediately. Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads). Do not use combustible materials like paper towels for large solvent spills. Sweep the absorbed mixture using non-sparking tools and deposit it into a hazardous waste bucket [1].
References
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Retrieved from[Link]
Personal protective equipment for handling (R)-Propionyl-d3 Carnitine Chloride
As a Senior Application Scientist, I approach the handling of isotopically labeled standards not merely as a safety compliance exercise, but as a fundamental variable in analytical integrity. (R)-Propionyl-d3 Carnitine Chloride is a highly specialized internal standard utilized primarily in liquid chromatography-mass spectrometry (LC-MS) for metabolomics and newborn screening[1].
While its acute systemic toxicity is low, it is classified as a skin and eye irritant[2]. More importantly, it is a highly hygroscopic salt. Proper Personal Protective Equipment (PPE) and handling protocols are designed to achieve a dual mandate: protecting the researcher from chemical irritation and protecting the high-value deuterated standard from ambient moisture, which can irreversibly compromise gravimetric accuracy.
Physicochemical & Hazard Profile
Summarizing the quantitative and qualitative data is the first step in risk assessment and protocol design[1][2].
| Property | Value |
| Chemical Name | (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxopropoxy)-1-propanaminium, monochloride |
| CAS Number | 1334532-19-2 |
| Molecular Formula | C10H17D3NO4 • Cl |
| Molecular Weight | 256.7 g/mol |
| Hazards (GHS) | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A) |
| Storage Temperature | -20°C |
| Solubility | DMSO (20 mg/ml), Ethanol (25 mg/ml), PBS pH 7.2 (10 mg/ml) |
| Isotopic Purity | >99% deuterated forms (d1-d3) |
The PPE Matrix: Causality and Application
Every piece of PPE serves a specific mechanistic purpose. Do not deviate from these requirements when handling the pure solid.
-
Hand Protection: Nitrile gloves (minimum 4 mil thickness).
-
Causality: Nitrile provides an excellent chemical barrier against the chloride salt and the organic solvents (e.g., DMSO, Ethanol) used for reconstitution[2]. Furthermore, it prevents the transfer of moisture and squalene from human skin. Because the salt is hygroscopic, any moisture transfer will alter the mass of the powder, leading to sub-potent stock solutions.
-
-
Eye/Face Protection: ANSI Z87.1 certified safety goggles.
-
Causality: The compound is a crystalline solid that can form fine dust during transfer. It causes serious eye irritation (H319)[2]. Tight-fitting goggles are preferred over standard safety glasses to prevent aerosolized dust from reaching the ocular mucosa during solvent addition.
-
-
Body Protection: Standard laboratory coat (100% cotton).
-
Causality: Protects against H315 skin irritation[2]. Cotton is preferred over synthetic blends to prevent static charge buildup, which can cause the fine powder to scatter during weighing.
-
-
Respiratory Protection: N95 or FFP2 particulate respirator.
-
Causality: Required only if weighing on an open bench. Handling inside a ductless weighing enclosure or powered biosafety cabinet is strongly recommended to mitigate the inhalation of irritating dust[2].
-
Operational Workflow & Handling Protocol
This protocol is designed as a self-validating system. By controlling environmental variables, we ensure that the final LC-MS calibration curve is mathematically sound.
Step 1: Thermal Equilibration (Critical Step) Remove the sealed vial from -20°C storage[1] and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial exposes the hygroscopic chloride salt to ambient humidity. Condensation will rapidly increase the apparent mass of the powder, leading to artificially low concentration stock solutions and invalidating downstream MS quantification.
Step 2: Environmental Preparation Ensure the analytical balance is zeroed and grounded. Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat.
-
Causality: Carnitine derivatives hold static charge. Unmitigated static causes the powder to "jump" to the balance walls, leading to loss of expensive material and contamination of the weighing chamber.
Step 3: Reconstitution Dissolve the pre-weighed solid in an appropriate anhydrous solvent (e.g., DMSO up to 20 mg/mL, or Ethanol up to 25 mg/mL)[1].
-
Causality: While the N-methyl-d3 carbon-deuterium bonds are stable against isotopic exchange in aqueous solutions, using anhydrous organic solvents for the primary stock ensures long-term stability at -20°C without hydrolytic degradation of the propionyl ester linkage.
Step 4: Self-Validation and Aliquoting Divide the primary stock into single-use 50 µL aliquots in low-bind polypropylene vials and store at -20°C[1].
-
Self-Validation: Before using the stock for critical assays, validate the concentration by running a preliminary LC-MS/MS injection of the d3-standard alongside an established non-deuterated (R)-Propionyl Carnitine standard curve. An isotopic purity check should confirm >99% d3 species with negligible d0 interference, proving that no degradation occurred during handling.
Spill and Disposal Plan
-
Spill Response: If the dry powder is spilled, do not use water immediately, as it will dissolve the salt and spread the irritant. Don PPE, use a static-free brush and dustpan to mechanically collect the solid into a hazardous waste container[2]. Wash the affected area with soap and water only after the bulk solid is removed[2].
-
Disposal: The unadulterated powder is not classified as acutely toxic hazardous waste[2]. However, once reconstituted in solvents like DMSO or Ethanol, the resulting solution assumes the waste classification of the solvent. Dispose of via a licensed chemical waste contractor in accordance with local regulations. Do not pour down the drain[2].
Workflow Visualization
Caption: Operational workflow for handling hygroscopic (R)-Propionyl-d3 Carnitine Chloride.
References[2] Title: Safety Data Sheet acc. to OSHA HCS: Propionyl-L-carnitine-d3 (chloride) | Source: Cayman Chemical | URL:View Source[1] Title: Propionyl-L-carnitine-d3 (chloride) | CAS 1334532-19-2 | Source: Biomol | URL:View Source
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
